3-(1H-indazol-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-indazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKJMMXIXRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474787 | |
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933744-08-2 | |
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(1H-indazol-1-yl)propan-1-amine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and reliable protocol for the synthesis of 3-(1H-indazol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental procedures, and quantitative data to ensure reproducibility and scalability.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective N-alkylation of the 1H-indazole core, followed by the introduction of the primary amine functionality. The chosen strategy prioritizes the selective formation of the desired N-1 isomer and employs a well-established method for amine synthesis to ensure high yields and purity.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
The key transformations are:
-
N-1 Alkylation of Indazole: 1H-Indazole is reacted with N-(3-bromopropyl)phthalimide. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is crucial for directing the alkylation to the more thermodynamically stable N-1 position of the indazole ring.[1][2] This regioselectivity is a critical factor in achieving a high yield of the desired intermediate.[1][2]
-
Gabriel Synthesis for Primary Amine Formation: The phthalimide group serves as a protected form of a primary amine. The second step involves the deprotection of the phthalimide group using hydrazine hydrate. This reaction, known as the Ing-Manske procedure, is a mild and efficient method for cleaving the N-alkylphthalimide to yield the desired primary amine and a phthalhydrazide byproduct, which can be easily removed by filtration.[3][4]
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione
This procedure is adapted from established protocols for the N-1 alkylation of indazoles.[1][5]
Procedure:
-
To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1 hour.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting indazole.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione as a solid.
Step 2: Synthesis of this compound
This procedure follows the well-established Gabriel amine synthesis deprotection method.[3][6][7]
Procedure:
-
Dissolve the 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (1.0 equivalent) obtained from the previous step in ethanol or methanol.
-
Add hydrazine hydrate (4-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or crystallization if necessary.
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: N-1 Alkylation of Indazole
| Parameter | Value/Condition | Reference |
| Substrate | 1H-Indazole | - |
| Reagent | N-(3-bromopropyl)phthalimide | - |
| Base | Sodium Hydride (NaH) | [1][2] |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Temperature | Reflux | [5] |
| Reaction Time | 12-18 hours | [5] |
| Typical Yield | 70-85% | [1] |
| Purity | >95% after chromatography | - |
Table 2: Gabriel Deprotection
| Parameter | Value/Condition | Reference |
| Substrate | 2-(3-(1H-Indazol-1-yl)propyl)isoindoline-1,3-dione | - |
| Reagent | Hydrazine Hydrate | [3][6][7] |
| Solvent | Ethanol or Methanol | [4][6] |
| Temperature | Reflux | [4] |
| Reaction Time | 2-4 hours | [7] |
| Typical Yield | 80-95% | [4] |
| Purity | >98% after workup | [8] |
Logical Relationships and Experimental Workflow Diagrams
The logical progression of the synthesis is outlined below, illustrating the transformation of starting materials into the final product.
Caption: Logical flow of the two-step synthesis protocol.
This detailed guide provides the necessary information for the successful synthesis of this compound. By following the outlined procedures and considering the factors influencing regioselectivity, researchers can confidently produce this important molecule for their drug discovery and development programs.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine (CAS 933744-08-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-indazol-1-yl)propan-1-amine, with the Chemical Abstracts Service (CAS) registry number 933744-08-2, is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Indazole derivatives have been successfully developed as therapeutic agents, most notably as kinase inhibitors in oncology.[4][5] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and the broader context of its utility in drug discovery and development, with a focus on its likely application as a kinase inhibitor. While specific detailed experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from the well-established knowledge of the indazole class to provide actionable insights and hypothetical experimental workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 933744-08-2 | [6] |
| Molecular Formula | C10H13N3 | [6][7] |
| Molecular Weight | 175.23 g/mol | [6][7] |
| Appearance | Liquid | [7] |
| Synonyms | N-(3-aminopropyl)indazole, 3-(1H-indazol-1-yl)propylamine, 3-(indazol-1-yl)propan-1-amine | [7] |
| Purity | Typically >98% (as supplied by vendors) | [7] |
| SMILES | NCCCN1N=CC2=CC=CC=C12 | |
| InChI Key | QGWLKJMMXIXRQU-UHFFFAOYSA-N | [7] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is based on standard organic chemistry principles for the N-alkylation of heterocyclic compounds.
Reaction Scheme:
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 933744-08-2 | this compound - Synblock [synblock.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-(1H-indazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(1H-indazol-1-yl)propan-1-amine. Due to the limited availability of experimental data for this specific molecule, this guide combines available information from chemical suppliers with computationally predicted values for key parameters including melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, detailed, generalized experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts. This document also includes a conceptual workflow for physicochemical property determination and a hypothetical signaling pathway to illustrate the potential biological relevance of this indazole derivative, based on the known activities of similar compounds. All quantitative data is summarized in a clear tabular format, and logical relationships are visualized using Graphviz diagrams.
Introduction
This compound is a heterocyclic compound featuring an indazole moiety linked to a propanamine side chain. The indazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. A thorough understanding of the physicochemical properties of novel indazole derivatives is paramount for drug discovery and development, as these properties significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide aims to provide a foundational dataset and methodological framework for researchers working with this compound.
Physicochemical Properties
The physicochemical properties of this compound have been compiled from various chemical suppliers and augmented with predicted values from computational models. It is important to note that there is conflicting information regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid. This discrepancy may arise from differences in purity, the presence of different salt forms, or variations in ambient conditions.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value (Experimental/Predicted) | Source/Method |
| Molecular Formula | C₁₀H₁₃N₃ | - |
| Molecular Weight | 175.23 g/mol | - |
| Physical State | Liquid / Solid | Conflicting supplier information |
| Melting Point | Predicted: 45-55 °C | Computational Prediction |
| Boiling Point | Predicted: 350-370 °C | Computational Prediction |
| pKa (most basic) | Predicted: 9.5 - 10.5 | Computational Prediction |
| logP | Predicted: 1.8 - 2.2 | Computational Prediction |
| Water Solubility | Predicted: 1-10 g/L | Computational Prediction |
Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Property Determination
The following sections outline detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensing device.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-bore test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine, the pKa refers to the acidity of its conjugate acid.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the amine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The determined concentration represents the aqueous solubility of the compound at that temperature.
Visualization of Workflows and Pathways
Physicochemical Property Determination Workflow
The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound like this compound.
Hypothetical Signaling Pathway
Indazole derivatives have been reported to interact with various biological targets, including protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by an indazole-containing compound, leading to an anti-proliferative effect. This is a generalized representation and requires experimental validation for this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in the fields of chemistry and drug development. By combining available data with computational predictions and outlining detailed experimental protocols, this document serves as a valuable resource for guiding further experimental work. The provided workflow and hypothetical signaling pathway diagrams offer a conceptual framework for the characterization and potential biological investigation of this and related indazole compounds. It is imperative that the predicted values presented herein are validated through rigorous experimental determination to ensure their accuracy and utility in advancing research and development efforts.
A Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-(1H-indazol-1-yl)propan-1-amine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore the chemical principles behind its synthesis, detail its quality control and characterization, and discuss its application, particularly as a precursor for potent enzyme inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of kinase enzymes.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents. Marketed drugs such as Niraparib, a PARP-1/PARP-2 inhibitor for ovarian and breast cancer, and Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, feature the indazole core, highlighting its clinical significance.[1]
This compound serves as a versatile intermediate, providing a flexible three-carbon linker with a primary amine. This functional handle is ideal for further chemical modifications, enabling its incorporation into more complex molecules. Its primary application lies in the synthesis of targeted therapies, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), where the indazole moiety provides the crucial binding interaction with the target protein, and the aminopropyl linker allows for the attachment of other pharmacophoric elements or E3 ligase recruiters.
Commercial Sourcing and Supplier Evaluation
This compound is available from a range of commercial suppliers. When sourcing this reagent, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality management certifications. Below is a comparative table of some notable suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich | 933744-08-2 | C₁₀H₁₃N₃ | Not specified; sold as "AldrichCPR" for early discovery research | 1 g |
| CymitQuimica | 933744-08-2 | C₁₀H₁₃N₃ | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g |
| Synblock | 933744-08-2 | C₁₀H₁₃N₃ | ≥ 98% | Inquire for bulk |
| Parchem | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | Inquire for quote |
| BLDpharm | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | Inquire for details |
| Crescent Chemical | 933744-08-2 | C₁₀H₁₃N₃ | Not specified | 1 g |
Note: "AldrichCPR" products from Sigma-Aldrich are part of a collection of unique chemicals for which the buyer assumes responsibility for confirming identity and purity.[2] For applications requiring high purity and well-characterized material, suppliers providing a certificate of analysis with detailed analytical data are recommended.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of indazole. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. For many applications, including the synthesis of certain PARP inhibitors, the N-1 isomer is the desired product.
Principles of Regioselective N-Alkylation
The regiochemical outcome of indazole alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Studies have shown that using sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 substituted product.[3][4][5] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position and directing the incoming electrophile to N-1.
Experimental Protocol: N-Alkylation of Indazole
This protocol describes the synthesis of this compound from indazole and a suitable three-carbon electrophile with a protected amine, followed by deprotection.
Step 1: N-Alkylation of Indazole with N-(3-bromopropyl)phthalimide
-
Materials:
-
Indazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
N-(3-bromopropyl)phthalimide
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indazole (1.0 eq).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will be evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3-(1H-indazol-1-yl)propyl)phthalimide.
-
Step 2: Deprotection to Yield this compound
-
Materials:
-
N-(3-(1H-indazol-1-yl)propyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the purified N-(3-(1H-indazol-1-yl)propyl)phthalimide from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 - 4.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent synthetic steps and biological assays. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can effectively separate the product from starting materials and by-products. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides crucial information for structural confirmation. The spectrum should show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the propyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Application in Drug Discovery: A Precursor to PARP Inhibitors
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[6][7][8] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
The PARP-1 Signaling Pathway in DNA Repair
Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate
This compound can be used as a key intermediate in the synthesis of PARP inhibitors. The primary amine serves as a nucleophile for coupling with an appropriate carboxylic acid or acyl chloride to form an amide bond, a common feature in many PARP inhibitor scaffolds.
Protocol: Amide Coupling to a Carboxylic Acid Moiety
-
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., a substituted benzoic acid derivative)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide product.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting material for researchers. A thorough understanding of its synthesis, purification, and characterization is essential for its effective use. The critical role of the indazole moiety in targeting enzymes like PARP-1 underscores the importance of this intermediate in the development of novel therapeutics for cancer and other diseases.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crescentchemical.com [crescentchemical.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 3-(1H-indazol-1-yl)propan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-(1H-indazol-1-yl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and clear data presentation formats to ensure the quality and consistency of this compound in research and drug development.
Introduction to Purity Analysis
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For this compound (Molecular Formula: C10H13N3, Molecular Weight: 175.23 g/mol ), a robust analytical framework is essential to identify and quantify any process-related impurities, degradation products, and residual solvents. This guide details a multi-pronged approach to purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the N-alkylation of indazole with a suitable three-carbon synthon. Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted indazole and 1-bromo-3-chloropropane (or a similar alkylating agent).
-
Isomeric Impurities: 3-(2H-indazol-2-yl)propan-1-amine, an isomer formed during the alkylation step.
-
By-products: Di-alkylation products or products from side reactions.
-
-
Degradation Products: Potential products arising from exposure to light, heat, or oxidative conditions. The specific degradation pathways for this molecule are not extensively documented in the public domain and would typically be investigated through forced degradation studies.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., DMF, acetonitrile, ethanol).
A logical workflow for identifying and quantifying these impurities is crucial for quality control.
Workflow for Purity Analysis
Experimental Protocols
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary technique for assessing the purity and identifying non-volatile organic impurities.
Methodology:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is ideal for the detection and quantification of residual solvents and volatile or semi-volatile organic impurities.[1][2]
Methodology:
-
Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.
-
Column: A polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute a wide range of solvents.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay
¹H NMR can be used for structural confirmation and as a quantitative method to determine the absolute purity of the compound.[3][4][5][6][7]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for this compound.[8][9][10] This technique is valuable for confirming the empirical formula and detecting inorganic impurities.[8][10]
Methodology:
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Data Presentation
Quantitative data from the analyses should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Purity and Impurity Profile
| Peak No. | Retention Time (min) | Relative Retention Time | Peak Area (%) | Impurity Classification |
| 1 | 4.5 | 0.85 | 0.05 | Process-Related (Indazole) |
| 2 | 5.3 | 1.00 | 99.85 | This compound |
| 3 | 6.1 | 1.15 | 0.08 | Process-Related (Isomer) |
| 4 | 8.2 | 1.55 | 0.02 | Unknown |
Table 2: Residual Solvents by GC-MS
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Ethanol | 3.8 | 150 | 5000 |
| Acetonitrile | 4.2 | 50 | 410 |
| Dichloromethane | 5.1 | < 10 | 600 |
Table 3: Purity Assay by qNMR and Elemental Analysis
| Analytical Method | Result | Acceptance Criteria |
| Purity by ¹H qNMR | 99.8% | ≥ 99.0% |
| % Carbon (Elemental Analysis) | 68.55% (Theoretical: 68.54%) | ± 0.4% of theoretical |
| % Hydrogen (Elemental Analysis) | 7.48% (Theoretical: 7.48%) | ± 0.3% of theoretical |
| % Nitrogen (Elemental Analysis) | 23.95% (Theoretical: 23.98%) | ± 0.4% of theoretical |
Visualization of Analytical Workflow
A visual representation of the analytical workflow can aid in understanding the logical sequence of testing.
Analytical Testing Workflow
Conclusion
The purity of this compound can be reliably determined through a combination of HPLC, GC-MS, qNMR, and elemental analysis. The methodologies outlined in this guide provide a robust framework for the quality control of this important pharmaceutical intermediate. Adherence to these analytical protocols will ensure that the material meets the high standards required for drug development and manufacturing. For regulatory submissions, these methods should be validated according to ICH guidelines to demonstrate their accuracy, precision, specificity, linearity, and robustness.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. labcompare.com [labcompare.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. youtube.com [youtube.com]
- 10. smithers.com [smithers.com]
A Technical Guide to the Stability and Storage of Indazole Derivatives, with Reference to 3-(1H-indazol-1-yl)propan-1-amine
Introduction: The Stability of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The stability of these compounds is a critical parameter for researchers and drug development professionals, influencing their handling, formulation, and long-term efficacy. The indazole ring system, a fusion of benzene and pyrazole rings, is generally stable but can be susceptible to degradation under specific environmental conditions.[1] Understanding these potential degradation pathways is crucial for maintaining the purity, potency, and safety of indazole-containing compounds.
This technical guide outlines the common degradation pathways for indazole derivatives and provides a framework for their storage and stability assessment, in accordance with industry best practices and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]
Primary Degradation Pathways for Indazole Derivatives
Indazole derivatives can degrade through several mechanisms, primarily photodegradation, oxidation, hydrolysis, and thermolysis. These pathways are often investigated through forced degradation (stress testing) studies, which intentionally expose the compound to harsh conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3]
2.1 Photodegradation
Exposure to ultraviolet (UV) light is a known cause of degradation for indazoles. The most common photochemical reaction is a rearrangement of the indazole ring to form a more stable benzimidazole structure.[6][7] This phototransposition is believed to proceed from the excited state of the 2H-tautomer of the indazole ring and can be induced by both UVB and UVA irradiation.[6][7] In some instances, photodimerization can occur as a competing reaction.
2.2 Oxidative Degradation
The indazole ring system is susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide (H2O2) to simulate oxidative stress and identify potential oxidation products. For compounds with nitroaromatic moieties, such as some indazole derivatives, photo-oxidation can also occur, leading to the formation of aldehydes from methyl groups on the indazole ring.
2.3 Hydrolytic Degradation
The stability of indazole derivatives can be highly dependent on pH. Hydrolysis can occur under both acidic and basic conditions, and the rate of degradation is typically pH-dependent. Stress testing protocols commonly use hydrochloric acid and sodium hydroxide to evaluate the compound's susceptibility to hydrolysis across a wide pH range.
2.4 Thermal Degradation
Elevated temperatures can lead to the thermal decomposition of indazole compounds. The extent of degradation is dependent on the temperature and the duration of exposure. Thermal stress studies are a standard part of forced degradation protocols to determine the intrinsic thermal stability of the molecule.[8]
Data Presentation: Stability and Storage Recommendations
While quantitative stability data for 3-(1H-indazol-1-yl)propan-1-amine is unavailable, the following tables summarize the typical conditions for forced degradation studies and provide general storage recommendations for indazole derivatives based on their known sensitivities.
Table 1: Exemplary Forced Degradation Conditions for Indazole Derivatives
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal Degradation | Dry Heat | 40°C to 80°C | Up to 7 days |
| Photostability | UV & Visible Light | Controlled Room Temp | Per ICH Q1B Guidelines¹ |
¹ICH Q1B guidelines suggest exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][8]
Table 2: General Storage and Handling Recommendations for Indazole Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability.[9] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation from atmospheric oxygen.[9] |
| Container | Tightly sealed, light-resistant (amber glass) | To protect from moisture and prevent photodegradation.[9][10] |
| Location | Dry, well-ventilated area | To prevent moisture absorption.[10] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases | To avoid hazardous reactions and accelerated degradation.[9] |
Experimental Protocols: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on an indazole derivative. The goal is to generate a degradation level of 5-20% to ensure that the analytical method is truly stability-indicating.[8]
4.1 Objective
To identify potential degradation products and establish the intrinsic stability of the indazole derivative under various stress conditions, as mandated by ICH guidelines.[3][5]
4.2 Materials
-
Indazole derivative (e.g., this compound)
-
Solvents (e.g., Acetonitrile, Methanol, Water - HPLC grade)
-
Acids (e.g., 1 M HCl)
-
Bases (e.g., 1 M NaOH)
-
Oxidizing Agent (e.g., 30% H₂O₂)
-
pH meter, analytical balance, volumetric flasks, pipettes
-
HPLC system with a suitable detector (e.g., UV/DAD or MS)
-
Photostability chamber, temperature-controlled oven
4.3 Procedure
-
Stock Solution Preparation: Prepare a stock solution of the indazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 1 M HCl in a flask.
-
Keep the solution at room temperature or heat to 50-70°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 1 M NaOH for degradation and 1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 30% H₂O₂ in a flask.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points and analyze.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at a set temperature (e.g., 60°C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.
-
Assess the purity of the main peak and determine the percentage of degradation.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.
-
Visualizations: Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
molecular weight of "3-(1H-indazol-1-yl)propan-1-amine"
An In-depth Technical Guide to 3-(1H-indazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound, tailored for professionals in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for experimental design, including reaction setup, dosage calculations, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Weight | 175.23 g/mol | [4][5] |
| Molecular Formula | C₁₀H₁₃N₃ | [4][5] |
| CAS Number | 933744-08-2 | [4][5] |
| Appearance | Liquid or Solid | [4][6] |
| Purity | Typically ≥98% | [4] |
| InChI Key | QGWLKJMMXIXRQU-UHFFFAOYSA-N | [4][6] |
| Common Synonyms | N-(3-aminopropyl)indazole, 3-(indazol-1-yl)propan-1-amine | [4] |
Representative Synthesis Protocol
The synthesis of N-alkylated indazoles can be achieved through various methods. Below is a detailed, representative experimental protocol for the synthesis of this compound via N-alkylation of indazole. This protocol is based on general principles of N-alkylation of heterocyclic amines.
Objective: To synthesize this compound by reacting indazole with a suitable 3-aminopropyl synthon.
Materials:
-
1H-Indazole
-
3-Bromopropan-1-amine hydrobromide (or a Boc-protected equivalent such as tert-butyl (3-bromopropyl)carbamate for cleaner reaction and easier purification)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent
-
Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation if needed)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the indazole. Add a base such as potassium carbonate (2.0-3.0 eq).
-
Alkylation: To the stirring suspension, add tert-butyl (3-bromopropyl)carbamate (1.1-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting indazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol). Add a strong acid such as trifluoroacetic acid (TFA) or HCl (in an organic solvent) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the solvent under reduced pressure. If the free amine is desired, perform a basic workup with aqueous NaOH and extract into an organic solvent. If the hydrochloride salt is desired, the product can be precipitated from the reaction mixture. The final product's identity and purity should be confirmed by NMR and MS analysis.
Potential Biological Activity and Signaling Pathways
Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of the indazole core have shown significant activity as kinase inhibitors and anticancer agents.[3][7]
Several indazole derivatives have been investigated as inhibitors of key signaling proteins involved in cancer cell proliferation and survival.[1][7] For example, certain 1H-indazol-3-amine derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl kinases.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Some indazole compounds have been shown to induce a block in the G0-G1 phase of the cell cycle.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
This diagram illustrates a potential mechanism of action for an indazole-based kinase inhibitor, leading to anti-proliferative effects.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an indazole derivative.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 933744-08-2 | this compound - Synblock [synblock.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Drug Discovery and its Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities. This has resulted in the development of several FDA-approved drugs and numerous clinical candidates targeting a variety of diseases, most notably cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key biological targets of indazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in the ongoing development of novel therapeutics based on this versatile scaffold.
Indazole Derivatives as Potent Kinase Inhibitors
A predominant application of the indazole scaffold is in the design of protein kinase inhibitors. The ability of the indazole nucleus to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of various kinases has been extensively exploited.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Several indazole-based compounds are potent inhibitors of VEGFRs.[1][2]
Quantitative Data: VEGFR Inhibition by Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| Axitinib | VEGFR2 | 0.2 | Cell-free |
| Axitinib | VEGFR3 | 0.1 - 0.3 | Cell-free |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| Pazopanib | VEGFR2 | 30 | Cell-free |
| Pazopanib | VEGFR3 | 47 | Cell-free |
| Indazole-pyrimidine derivative (13i) | VEGFR2 | 34.5 | Cell-free |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[3]
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test indazole derivative
-
384-well low-volume plates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test indazole derivative in DMSO.
-
Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) and incubate in the dark.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).
-
Calculate the ratio of the two emission signals and determine the percent inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway: VEGFR Signaling Cascade
Fibroblast Growth Factor Receptor (FGFR)
Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent inhibitors of FGFRs.[4][5][6]
Quantitative Data: FGFR Inhibition by Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 99 | FGFR1 | 2.9 |
| Compound 100 | FGFR1 | <4.1 |
| Compound 100 | FGFR2 | 2.0 |
| Compound 102 | FGFR1 | 30.2 |
| Compound 106 | FGFR1 | 2000 |
| Compound 106 | FGFR2 | 800 |
| Compound 106 | FGFR3 | 4500 |
| Indazole Derivative 9u | FGFR1 | 3.3 |
Signaling Pathway: FGFR Signaling Cascade
Other Kinase Targets
Indazole derivatives have demonstrated inhibitory activity against a range of other kinases implicated in cancer and other diseases.
Quantitative Data: Inhibition of Various Kinases by Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound 2y | Aurora A | 8.3 (HL60 cells), 1.3 (HCT116 cells) |
| Indazole derivative 52a | Aurora A | 13,000 |
| Indazole derivative 54a | Aurora A | 32 |
| Indazole derivative 55a | Aurora A | 519 |
| Indazole derivative 59c | Pim1-3 | 3-70 |
| GSK-3β Indazole inhibitor | GSK-3β | 3 |
Indazole Derivatives as Microtubule-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. A significant number of indazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[2][7]
Quantitative Data: Tubulin Polymerization Inhibition by Indazole Derivatives
| Compound | Antiproliferative IC50 | Tubulin Polymerization IC50 (µM) |
| Indazole derivative 3c | Low nanomolar range (HepG2, HCT116, etc.) | - |
| Indazole derivative 3f | Low nanomolar range (HepG2, HCT116, etc.) | - |
| Indazole derivative 7i | 1.85 - 5.76 µM (various cell lines) | 3.03 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of a compound on tubulin polymerization in vitro.[8]
-
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Test indazole derivative
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Resuspend purified tubulin in ice-cold polymerization buffer.
-
Add the test indazole derivative or control compounds at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value for inhibition of tubulin polymerization by analyzing the dose-dependent decrease in the maximum polymerization rate.
-
Mechanism Visualization: Inhibition of Microtubule Formation
Indazole Derivatives in the Modulation of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Indazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines.[9][10]
Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) |
| 5-Aminoindazole | COX-2 | 12.32 |
| 6-Nitroindazole | COX-2 | 19.22 |
| Indazole | COX-2 | 23.42 |
| Indazole derivative 16 | COX-2 | 0.409 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of a compound on COX-2 activity.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Test indazole derivative
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the test indazole derivative at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the detection probe.
-
Measure the absorbance or fluorescence to quantify the amount of prostaglandin produced.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway: COX-2 in Inflammation
Indazole Derivatives in Neurodegenerative Diseases
The therapeutic potential of indazole derivatives extends to neurodegenerative disorders such as Alzheimer's and Parkinson's disease. A key target in this area is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[11][12][13]
Experimental Protocol: In Vitro GSK-3β Kinase Assay
This protocol describes a method for measuring the inhibition of GSK-3β activity.
-
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a phosphopeptide)
-
ATP
-
Kinase buffer
-
Test indazole derivative
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Add the test indazole derivative at various concentrations to the wells of a 96-well plate.
-
Add GSK-3β enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway: GSK-3β in Neurodegeneration
Conclusion
The indazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The extensive research into indazole-based kinase inhibitors, microtubule-targeting agents, anti-inflammatory compounds, and neuroprotective agents underscores the broad therapeutic potential of this chemical motif. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of indazole derivatives for the treatment of a wide range of human diseases. The visualization of the key signaling pathways offers a conceptual framework for understanding the mechanisms of action of these compounds and for designing the next generation of indazole-based therapeutics.
References
- 1. Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant Pazopanib Versus Placebo After Nephrectomy in Patients With Localized or Locally Advanced Renal Cell Carcinoma: Final Overall Survival Analysis of the Phase 3 PROTECT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 13. The GSK3 beta signaling cascade and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of N-Alkylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a significant pharmacophore in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The strategic N-alkylation of the indazole ring system is a critical step in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regioselectivity, resulting in mixtures of N1- and N2-alkylated isomers. This technical guide provides a detailed review of the primary synthetic routes for preparing N-alkylated indazoles, with a focus on methods to control regioselectivity.
Factors Influencing Regioselectivity in Indazole Alkylation
The regiochemical outcome of indazole alkylation is a delicate interplay of several factors, including the electronic and steric properties of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a characteristic that can be exploited to favor the formation of N1-alkylated products under conditions that permit equilibration.[2][3]
Synthetic Strategies for N1-Alkylation
Achieving selective N1-alkylation is a common objective in the synthesis of many indazole-based pharmaceuticals. Several methodologies have been developed to favor the formation of the N1-isomer.
Base-Mediated Alkylation
A prevalent method for N1-alkylation involves the deprotonation of the indazole with a suitable base, followed by reaction with an alkylating agent. The choice of base and solvent system is crucial for directing the selectivity.
A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for N1-selective alkylation, particularly with alkyl bromides.[1] This method has shown high N1-regioselectivity (>99%) for indazoles bearing specific substituents at the C3 position, such as carboxymethyl, tert-butyl, COMe, and carboxamide groups.[1] The high N1-selectivity observed with NaH in THF is attributed to the coordination of the sodium cation between the N2-nitrogen and an oxygen-containing substituent at the C3-position.[3][4]
The use of cesium carbonate (Cs₂CO₃) has also been reported to favor N1-alkylation, especially with α-halo esters, ketones, lactones, amides, and bromoacetonitrile.[5] This selectivity is thought to arise from an equilibration process that favors the thermodynamically more stable N1-substituted product.[5]
Reductive Amination
A highly selective and scalable method for the synthesis of N1-alkyl indazoles involves a reductive amination protocol. This procedure is noted for its high selectivity, with no N2-alkylated products detected at completion.[6][7] The reaction proceeds with a variety of simple and complex aldehydes, including cyclic and linear secondary aldehydes, as well as primary aldehydes.[7] The high selectivity is attributed to thermodynamic control.[6][7]
Synthetic Strategies for N2-Alkylation
While N1-alkylation is more commonly reported, methods for the selective synthesis of N2-alkylated indazoles are also crucial for accessing a diverse range of chemical space.
Acid-Catalyzed Alkylation
Trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles and 1H-azaindazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates.[8][9][10][11] This method provides excellent yields of the desired N2-alkylated products with no formation of the N1-isomers.[9] A TfOH-catalyzed reaction with diazo compounds also affords N2-alkylated products with high regioselectivity.[12]
Mitsunobu Reaction
The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), has been shown to favor the formation of the N2-alkylated indazole. For example, the reaction of indazole with n-pentanol under Mitsunobu conditions yields the N2-pentylindazole as the major product.
Influence of Indazole Substituents on Regioselectivity
Substituents on the indazole ring can exert significant steric and electronic effects, thereby influencing the N1/N2 regioselectivity. For instance, indazoles with electron-withdrawing groups like NO₂ or CO₂Me at the C7 position have been shown to exhibit excellent N2-regioselectivity (≥96%) under NaH/THF conditions, which typically favor N1-alkylation.[1][13]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the N-alkylation of indazoles, providing a comparative overview of the different methodologies.
Table 1: Regioselective N1-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Carboxymethyl | Alkyl bromide | NaH / THF | >99:1 | - | [1] |
| 3-tert-Butyl | Alkyl bromide | NaH / THF | >99:1 | - | [1] |
| 3-COMe | Alkyl bromide | NaH / THF | >99:1 | - | [1] |
| 3-Carboxamide | Alkyl bromide | NaH / THF | >99:1 | - | [1] |
| 6-Nitro | Methyl bromoacetate | Cs₂CO₃ / - | >130:1 | Good | [5] |
Table 2: Regioselective N2-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Catalyst/Conditions | N1:N2 Ratio | Yield (%) | Reference |
| Various | Ethyl 2,2,2-trichloroacetimidate | TfOH | 0:100 | up to 96 | [9][10] |
| Various | Diazo compounds | TfOH | up to 0:100 | Good to Excellent | [12] |
| Unsubstituted | n-Pentanol | PPh₃, DEAD | 1:2.5 | 78 (total) | |
| 7-NO₂ | Alkyl bromide | NaH / THF | 4:96 | - | [1] |
| 7-CO₂Me | Alkyl bromide | NaH / THF | 4:96 | - | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using NaH/THF[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equiv) and stir the reaction mixture at room temperature or heat as required until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N1-alkylated product.
Protocol 2: General Procedure for N2-Alkylation using TfOH and a Diazo Compound[2]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.
Protocol 3: General Procedure for N2-Alkylation via Mitsunobu Reaction[2]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.
Conclusion
The selective N-alkylation of indazoles is a critical transformation in the synthesis of numerous biologically active compounds. A thorough understanding of the factors governing regioselectivity is paramount for the efficient and predictable synthesis of either N1- or N2-alkylated indazoles. This guide has summarized the key synthetic strategies, highlighting the influence of reagents, catalysts, and substrate electronics. The provided data and protocols offer a practical resource for researchers in the field of medicinal chemistry and drug development to navigate the challenges associated with the regioselective alkylation of the indazole scaffold.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
The Strategic deployment of 3-(1H-indazol-1-yl)propan-1-amine in Fragment-Based Drug Design: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach relies on the screening of low molecular weight fragments that bind to a biological target with low affinity, but with high ligand efficiency. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. Within the vast chemical space available for fragment libraries, the indazole scaffold has garnered significant attention as a "privileged" structure. Its unique physicochemical properties, including its ability to act as a bioisostere for indole and to participate in key hydrogen bonding interactions, make it a valuable component in the design of kinase inhibitors and other therapeutic agents.
This technical guide focuses on the utility of a specific indazole-containing fragment, 3-(1H-indazol-1-yl)propan-1-amine , in drug discovery programs. We will delve into its physicochemical properties, provide detailed protocols for its synthesis, and explore its potential applications in the design of novel therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Properties of this compound
The suitability of a molecule as a fragment in FBDD is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties to ensure efficient binding and subsequent optimization. These guidelines generally recommend a molecular weight (MW) under 300 Da, a calculated octanol-water partition coefficient (cLogP) of less than 3, and fewer than three hydrogen bond donors and acceptors.
While specific experimentally determined values for this compound are not extensively reported in publicly available literature, its basic properties can be calculated and are consistent with those of a typical fragment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Liquid | --INVALID-LINK--[2] |
| Purity | Typically >98% | --INVALID-LINK--[2] |
These properties position this compound as an ideal candidate for inclusion in a fragment screening library. The primary amine provides a versatile handle for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) through techniques like fragment growing, linking, or merging.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-alkylation of the indazole ring. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation, as reaction can occur at either the N1 or N2 position of the indazole nucleus. The desired N1 isomer is generally favored under conditions of thermodynamic control.
Below are detailed experimental protocols for the N1-selective alkylation of indazole, which can be adapted for the synthesis of the title compound using a suitable 3-aminopropyl electrophile (e.g., 3-bromopropanamine or a protected equivalent).
Experimental Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is designed to achieve high regioselectivity for the N1-alkylated product by employing a strong, non-coordinating base in a non-polar aprotic solvent.
Materials:
-
1H-Indazole
-
3-Bromopropanamine hydrobromide (or a suitable N-protected derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the indazole (a concentration of 0.1-0.2 M is typical).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the 3-halopropanamine derivative (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the N1-alkylated product.
Experimental Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This method is a more traditional approach and may result in a mixture of N1 and N2 isomers, requiring careful purification.
Materials:
-
1H-Indazole
-
3-Bromopropanamine hydrobromide (or a suitable N-protected derivative)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Add the 3-halopropanamine derivative (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature or heat (e.g., 60-80 °C) overnight, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Separate the N1 and N2 regioisomers using flash column chromatography.
Application of this compound in Kinase Inhibitor Design
The indazole ring is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the indazole can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. The this compound fragment provides a solid anchor in the ATP-binding pocket, with the propylamine tail extending out towards the solvent-exposed region. This amine group serves as a versatile point for synthetic elaboration to introduce substituents that can interact with other regions of the kinase, thereby increasing potency and selectivity.
While specific biological data for the parent fragment this compound is scarce in the public domain, numerous studies have demonstrated the utility of the N-alkylated indazole scaffold in developing potent kinase inhibitors. For instance, derivatives of N-substituted indazoles have shown significant inhibitory activity against kinases such as AXL, JAK, and FGFR.[3][4][5]
The general strategy for utilizing this fragment in a drug design campaign is illustrated below:
Case Study: Hypothetical Kinase Inhibitor Design
To illustrate the application of this compound, let us consider a hypothetical scenario targeting a generic kinase.
-
Initial Hit: Through a fragment screening campaign, this compound is identified as a binder to the ATP pocket of the target kinase, with the indazole ring interacting with the hinge region.
-
Structural Biology: X-ray crystallography or NMR spectroscopy confirms the binding mode, showing the propylamine vectoring towards a specific sub-pocket.
-
Fragment Elaboration: A library of derivatives is synthesized by acylating the primary amine with various carboxylic acids or reacting it with different sulfonyl chlorides. This "fragment growing" strategy aims to introduce moieties that can form additional interactions (e.g., hydrophobic, hydrogen bonding) with the sub-pocket.
-
SAR Analysis: The synthesized derivatives are tested in a biochemical assay (e.g., a kinase activity assay) to determine their inhibitory potency (IC₅₀ values). This data, combined with structural information, allows for the development of a structure-activity relationship.
For example, it might be found that adding a phenyl group enhances potency, and further substitution on the phenyl ring with a trifluoromethyl group at the meta position leads to a significant increase in activity. This iterative process of design, synthesis, and testing is central to FBDD.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors target components of critical signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a prominent example. While this compound itself is not a known inhibitor of this pathway, the indazole scaffold is present in many compounds designed to target kinases within this cascade.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Biological Activity Screening of 3-(1H-Indazol-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vitro biological activity data for "3-(1H-indazol-1-yl)propan-1-amine" has been identified in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives and are provided as a comprehensive guide for the initial screening of this compound. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, most notably as anticancer and kinase-inhibiting agents.[1][2]
Introduction
The indazole core is a key pharmacophore found in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed guide for the initial in vitro biological screening of the novel compound, this compound. The proposed screening cascade is designed to efficiently assess its potential as an anticancer agent, a kinase inhibitor, or an antimicrobial compound.
Proposed Screening Cascade
A tiered approach is recommended to systematically evaluate the biological activities of this compound.
Caption: Proposed workflow for the in vitro biological activity screening of this compound.
Anticancer Activity Screening
Many indazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 (Breast) | Experimental Value | Reference Value |
| A549 (Lung) | Experimental Value | Reference Value |
| HCT116 (Colon) | Experimental Value | Reference Value |
Secondary Assays for Anticancer Mechanism
If significant anticancer activity is observed, further assays are recommended to elucidate the mechanism of action.
This protocol determines the effect of the compound on cell cycle progression.[5][6][7]
Materials:
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Kinase Inhibition Screening
Indazole derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[2]
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of kinases.[9][10][11]
Materials:
-
Recombinant kinases of interest (e.g., VEGFR, FGFR, Src)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Kinase Target | IC₅₀ (µM) of this compound |
| VEGFR2 | Experimental Value |
| FGFR1 | Experimental Value |
| Src | Experimental Value |
| ... | ... |
Antimicrobial Activity Screening
Some indazole derivatives have shown promising antimicrobial activity.[1]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
This compound
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound |
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
| C. albicans | Experimental Value |
Signaling Pathway Analysis
Based on the results from the primary and secondary screens, Western blot analysis can be employed to investigate the modulation of specific signaling pathways.
Potential Signaling Pathways for Investigation
Indazole derivatives have been reported to modulate several key signaling pathways in cancer, including:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[1]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and apoptosis.
-
VEGFR Signaling Pathway: A key regulator of angiogenesis.[15]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-(1H-indazol-1-yl)propan-1-amine as a Potential Kinase Inhibitor
Introduction
3-(1H-indazol-1-yl)propan-1-amine is an organic compound belonging to the indazole family. The indazole scaffold is a common motif in many biologically active compounds and has been identified as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders. This document provides an overview of the potential application of this compound as a kinase inhibitor and offers detailed protocols for its characterization.
Mechanism of Action (Hypothetical)
While the specific mechanism of this compound is yet to be fully elucidated, compounds with similar indazole cores often act as ATP-competitive inhibitors. This involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted.
Caption: Hypothetical mechanism of action for a kinase inhibitor.
Data Presentation
The following tables present hypothetical data for the inhibitory activity of this compound against a panel of selected kinases.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 45 |
| Kinase C | 250 |
| Kinase D | >10,000 |
| Kinase E | 800 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Target Pathway | EC50 (nM) |
| Cell Line X (Lung Cancer) | Kinase A Pathway | 50 |
| Cell Line Y (Breast Cancer) | Kinase B Pathway | 120 |
| Cell Line Z (Normal Fibroblast) | - | >20,000 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.[1]
Materials:
-
Recombinant human kinases (A, B, C, D, E)
-
Peptide substrates specific for each kinase
-
Adenosine 5'-triphosphate (ATP)
-
This compound (test compound) dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO-only control (vehicle control), and positive control to the appropriate wells of the 384-well plate.[1]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.[1]
-
Incubation: Gently mix the plate on a plate shaker and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
2. Cellular Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Cell Line X, Cell Line Y) and a normal cell line (e.g., Cell Line Z)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., a known cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettor and a microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: Workflow for the cellular proliferation (MTT) assay.
References
Developing Anticancer Agents from Indazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development of anticancer agents based on the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved anticancer drugs.[1][2][3] This guide covers synthetic strategies, key biological evaluation assays, and data interpretation to facilitate the discovery and development of novel indazole-based therapeutics.
Introduction
Indazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably in oncology.[4] Several indazole-based small molecules have been successfully developed as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[5] Marketed drugs such as Axitinib, Pazopanib, and Entrectinib validate the therapeutic potential of the indazole scaffold in targeting key signaling pathways implicated in cancer.[1][3][5]
The anticancer activity of indazole derivatives is often attributed to their ability to mimic the purine core of ATP and bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Pim kinases.[6][7] By inhibiting these kinases, indazole compounds can disrupt critical cancer-related processes such as cell proliferation, survival, migration, and angiogenesis.
This application note will detail the synthetic methodologies for preparing indazole derivatives, provide step-by-step protocols for their biological evaluation, and present quantitative data for representative compounds.
Data Presentation: In Vitro Anticancer Activity of Indazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative indazole-based anticancer agents against a panel of human cancer cell lines. This data allows for a comparative analysis of their potency and spectrum of activity.
Table 1: IC50 Values of FDA-Approved Indazole-Based Kinase Inhibitors
| Compound | Target Kinases | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Axitinib | VEGFR1/2/3, PDGFRβ, c-Kit | A-498 (Renal Carcinoma) | 13.6 (96h) | [8] |
| Caki-2 (Renal Carcinoma) | 36 (96h) | [8] | ||
| GB1B (Glioblastoma) | 3.58 (72h) | [9] | ||
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | J82 (Bladder Cancer) | 24.57 | [5] |
| T24 (Bladder Cancer) | 52.45 | [5] | ||
| HT1376 (Bladder Cancer) | 28.21 | [5] | ||
| RT4 (Bladder Cancer) | 5.14 | [5] | ||
| Entrectinib | TrkA/B/C, ROS1, ALK | KM12 (Colorectal Carcinoma) | Sub-nanomolar | [1] |
| Ba/F3-TEL-ROS1 | 0.005 | [10] |
Table 2: IC50 Values of Selected Investigational Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [11] |
| A549 (Lung Cancer) | >40 | [11] | |
| PC-3 (Prostate Cancer) | 28.32 | [11] | |
| Hep-G2 (Hepatoma) | 21.34 | [11] | |
| Compound 2f | A549 (Lung Cancer) | 0.95 | [12][13] |
| 4T1 (Breast Cancer) | 0.23 | [12][13] | |
| HepG2 (Hepatoma) | 0.80 | [12][13] | |
| MCF-7 (Breast Cancer) | 0.34 | [12][13] | |
| HCT116 (Colon Cancer) | 1.15 | [12][13] | |
| Compound 4f | MCF-7 (Breast Cancer) | 1.629 | [14] |
| Compound 4i | A549 (Lung Cancer) | 2.305 | [14] |
| Caco2 (Colorectal Adenocarcinoma) | 4.990 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of indazole-based anticancer agents.
Synthesis of 3-Aminoindazole Derivatives
A common and versatile starting point for many indazole-based anticancer agents is the 3-aminoindazole scaffold. The following is a general protocol for its synthesis from 2-halobenzonitriles.
Protocol 1: Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles
Materials:
-
Substituted 2-halobenzonitrile (e.g., 2-bromobenzonitrile)
-
Hydrazine hydrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Benzophenone hydrazone
-
Toluene, Ethyl acetate
-
Argon or Nitrogen gas
-
Schlenk tube and standard glassware
Procedure:
-
Hydrazone Formation (Buchwald-Hartwig Amination): a. To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), the 2-halobenzonitrile (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (5.5 mol%), and Cs₂CO₃ (1.5 equiv). b. Evacuate the tube and backfill with argon three times. c. Add anhydrous toluene via syringe. d. Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Dilute with ethyl acetate and filter through a pad of Celite. g. Concentrate the filtrate under reduced pressure to obtain the crude hydrazone.
-
Deprotection and Cyclization: a. Dissolve the crude hydrazone in a suitable solvent (e.g., a mixture of dioxane and aqueous HCl). b. Heat the mixture to reflux. The acidic conditions will facilitate the deprotection of the benzophenone group and subsequent intramolecular cyclization to form the 3-aminoindazole. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole derivative.
Biological Evaluation
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Indazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the indazole compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate for 48-72 hours at 37°C.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells with the indazole compound at the desired concentration and for the appropriate time. b. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates. d. Data analysis will yield four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: a. Harvest approximately 1 x 10⁶ cells per sample. b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet in 500 µL of PBS. d. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This technique is used to detect changes in the expression of pro- and anti-apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. Lyse cells in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. b. Use β-actin as a loading control to normalize protein expression levels.[15]
Signaling Pathways Targeted by Indazole Derivatives
Indazole-based anticancer agents primarily exert their effects by inhibiting protein kinases involved in key signaling pathways that drive cancer progression.
Conclusion
The indazole scaffold represents a highly versatile and clinically validated platform for the development of novel anticancer agents. By targeting key protein kinases, indazole derivatives can effectively inhibit tumor growth and progression. The protocols and data presented in this application note provide a robust framework for researchers to synthesize, evaluate, and optimize new indazole-based compounds in the pursuit of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]
- 5. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for 3-(1H-indazol-1-yl)propan-1-amine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience.[1][2][3][4][5] The indazole scaffold is a key feature in a variety of biologically active molecules, and its derivatives have been investigated for their utility in treating a range of neurological disorders. This document provides detailed application notes and experimental protocols for the investigation of 3-(1H-indazol-1-yl)propan-1-amine , a specific indazole derivative, in the context of neurological disorder research.
While direct experimental data for this compound is not extensively available in public literature, the broader family of indazole derivatives has shown inhibitory activity against several key enzymatic targets implicated in the pathophysiology of neurodegenerative diseases. These targets include Monoamine Oxidases (MAO-A and MAO-B), Glycogen Synthase Kinase-3β (GSK-3β), and Leucine-Rich Repeat Kinase 2 (LRRK2). Therefore, the following protocols are designed to enable researchers to systematically evaluate the potential of this compound against these high-value targets.
Potential Mechanisms of Action and Therapeutic Relevance
Based on the known activities of structurally related indazole compounds, this compound is a candidate for modulating the activity of the following key proteins in neurological pathways:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-B is a validated strategy in the treatment of Parkinson's disease, as it increases dopaminergic tone.
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Its dysregulation is implicated in Alzheimer's disease, bipolar disorder, and other neurological conditions.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising therapeutic approach for both familial and sporadic forms of the disease.
The following sections provide detailed protocols to assess the inhibitory activity of this compound against these targets.
Data Presentation
The following tables are provided as templates for researchers to populate with their experimental data when evaluating this compound.
Table 1: In Vitro Enzymatic Inhibition Data
| Target Enzyme | Test Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| MAO-A | This compound | |||
| MAO-B | This compound | |||
| GSK-3β | This compound | |||
| LRRK2 (wild-type) | This compound | |||
| LRRK2 (G2019S) | This compound | |||
| Positive Control 1 (e.g., Selegiline for MAO-B) | ||||
| Positive Control 2 (e.g., CHIR99021 for GSK-3β) | ||||
| Positive Control 3 (e.g., MLi-2 for LRRK2) |
Table 2: Cell-Based Assay Data
| Assay Type | Cell Line | Test Compound | EC50 (nM) | Max Response (%) |
| MAO-B Target Engagement (e.g., ROS assay) | SH-SY5Y | This compound | ||
| GSK-3β Target Engagement (β-catenin accumulation) | HEK293T | This compound | ||
| LRRK2 pS1292 Autophosphorylation | SH-SY5Y | This compound | ||
| Neuronal Viability (e.g., MPP+ model) | SH-SY5Y | This compound | ||
| Positive Control |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO inhibitor screening kits.
1.1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
MAO Assay Buffer
-
Horseradish Peroxidase (HRP)
-
H₂O₂ detection reagent (e.g., Amplex Red)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
1.2. Procedure:
-
Prepare Reagents: Prepare working solutions of enzymes, substrate, and detection reagents in MAO Assay Buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound and positive controls in DMSO. A typical starting concentration is 10 mM, with final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Setup:
-
Add 2 µL of diluted compound or control to each well.
-
Add 48 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate at 37°C for 15 minutes (pre-incubation).
-
-
Initiate Reaction: Add 50 µL of the substrate/detection reagent mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based GSK-3β Inhibition Assay (β-catenin Accumulation)
This protocol measures the accumulation of β-catenin in cells, a downstream marker of GSK-3β inhibition.
2.1. Materials:
-
HEK293T or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., CHIR99021)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
2.2. Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or positive control for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin signal to the β-actin signal.
-
Plot the normalized β-catenin levels against the compound concentration to determine the EC50 value.
-
Protocol 3: In Vitro LRRK2 Kinase Assay (Radiometric or Luminescent)
This protocol describes a typical in vitro kinase assay for LRRK2.
3.1. Materials:
-
Recombinant human LRRK2 (wild-type and G2019S mutant)
-
LRRK2 substrate (e.g., LRRKtide or Rab10 protein)
-
Kinase Assay Buffer
-
[γ-³²P]ATP (for radiometric assay) or cold ATP (for luminescent assay)
-
ADP-Glo™ Kinase Assay Kit (for luminescent assay)
-
Positive control (e.g., MLi-2)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
3.2. Procedure (Luminescent Assay Example):
-
Prepare Reagents: Prepare working solutions of LRRK2 enzyme, substrate, and ATP in Kinase Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and positive controls in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound or control to each well.
-
Add 2 µL of LRRK2 enzyme solution.
-
Add 2 µL of substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to calculate the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for the evaluation of this compound.
Caption: Potential signaling pathways modulated by the test compound.
References
- 1. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols for the Synthesis of 3-(1H-indazol-1-yl)propan-1-amine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is considered a "privileged" structure, as it is found in numerous bioactive compounds with applications as anti-cancer, anti-inflammatory, and neuroprotective agents. This document provides detailed protocols for the synthesis of a series of 3-(1H-indazol-1-yl)propan-1-amine derivatives, a scaffold of interest for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibition. The methodologies described herein are intended to guide researchers in the generation of a library of analogues for the exploration of their therapeutic potential.
Synthetic Strategy
The synthesis of this compound derivatives can be efficiently achieved through a two-step sequence involving a Michael addition of the indazole core to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This approach allows for the introduction of the N1-propanamine side chain, which can be further derivatized to explore the chemical space around this scaffold.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-Indazol-1-yl)propanenitrile (Intermediate)
This protocol describes the aza-Michael addition of indazole to acrylonitrile to yield the nitrile intermediate.
Materials:
-
Indazole
-
Acrylonitrile
-
Cesium carbonate (Cs2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acrylonitrile (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 3-(1H-indazol-1-yl)propanenitrile.
Protocol 2: Synthesis of this compound (Parent Compound)
This protocol details the reduction of the nitrile intermediate to the primary amine using Raney Nickel.
Materials:
-
3-(1H-Indazol-1-yl)propanenitrile
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H2)
-
Parr hydrogenator or a balloon hydrogenation setup
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3-(1H-indazol-1-yl)propanenitrile (1.0 eq) in methanol or ethanol. A small amount of ammonia solution can be added to the solvent.
-
Carefully add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the nitrile) to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization if necessary.
Protocol 3: Synthesis of N-acylated Derivatives for SAR Studies
This protocol provides a general procedure for the acylation of the primary amine to generate a library of amide derivatives.
Materials:
-
This compound
-
Various carboxylic acids (R-COOH)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired N-acylated derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives can be evaluated for their biological activity, for instance, as kinase inhibitors. A systematic variation of the substituents on the indazole ring and on the terminal amine can provide valuable insights into the SAR.
Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors
| Compound ID | R1 (Indazole Substitution) | R2 (Amine Substitution) | Kinase IC50 (nM) |
| 1a | H | H | >10000 |
| 1b | H | -C(O)CH3 | 8500 |
| 1c | H | -C(O)Ph | 5200 |
| 1d | H | -C(O)(4-Cl-Ph) | 1500 |
| 1e | 5-F | -C(O)(4-Cl-Ph) | 750 |
| 1f | 5-Cl | -C(O)(4-Cl-Ph) | 480 |
| 1g | 5-CH3 | -C(O)(4-Cl-Ph) | 980 |
| 1h | 6-F | -C(O)(4-Cl-Ph) | 1200 |
| 1i | 5-Cl | -C(O)(pyridin-4-yl) | 650 |
| 1j | 5-Cl | -SO2Ph | 2500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
-
The unsubstituted parent amine (1a) is inactive, suggesting the importance of substitution on the terminal amine.
-
Acylation of the amine (1b-1d) improves activity, with an aromatic acyl group being more favorable than an acetyl group.
-
Electron-withdrawing substituents on the phenyl ring of the acyl group (1d) enhance potency.
-
Substitution on the indazole ring at the 5-position with electron-withdrawing groups like fluorine (1e) and chlorine (1f) further increases activity, while an electron-donating group like methyl (1g) is less favorable.
-
The position of the substituent on the indazole ring is important, as shown by the decreased activity of the 6-fluoro analogue (1h) compared to the 5-fluoro analogue (1e).
-
Replacing the phenyl ring with a pyridine ring (1i) maintains good activity.
-
A sulfonamide linkage (1j) is less tolerated than an amide linkage.
Signaling Pathway and Experimental Workflow Diagrams
Diagram of a Generic Kinase Signaling Pathway
Many indazole derivatives have been identified as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target for such inhibitors.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Diagram of the Experimental Workflow for SAR Studies
The following diagram outlines the logical flow of experiments for conducting SAR studies with the synthesized derivatives.
Caption: A typical workflow for the synthesis and evaluation of new chemical entities for SAR studies.
Application Notes and Protocols for High-Throughput Screening of "3-(1H-indazol-1-yl)propan-1-amine" Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the "3-(1H-indazol-1-yl)propan-1-amine" scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets, particularly protein kinases.[1] This document outlines a strategic approach to identifying and validating bioactive compounds from large-scale screening campaigns.
Introduction
The 1H-indazole moiety is a key pharmacophore found in numerous clinically approved drugs. Its ability to mimic the purine ring of ATP allows it to function as a competitive inhibitor at the active sites of many kinases.[1] Libraries derived from the "this compound" scaffold offer a rich chemical space for the discovery of novel therapeutics, particularly in oncology, inflammation, and neurodegenerative diseases. High-throughput screening is an essential methodology for rapidly assessing large numbers of these derivatives to identify initial "hits" for further development.[2][3]
This document details a multi-stage HTS workflow, including a primary biochemical screen to identify direct inhibitors of a target kinase, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and to assess cellular toxicity.
High-Throughput Screening Workflow
The overall strategy for the HTS campaign is depicted below. It begins with a large-scale primary screen of the compound library at a single concentration to identify initial hits. These hits are then confirmed through re-testing, and their potency is determined in dose-response assays. Validated hits from the primary screen are subsequently advanced to a secondary, cell-based assay to evaluate their efficacy and potential cytotoxicity.
Figure 1: High-throughput screening workflow from primary screen to validated hits.
Generic Protein Kinase Signaling Pathway
Protein kinases are crucial mediators of intracellular signaling cascades. They function by phosphorylating downstream substrate proteins, often in a sequential cascade, to amplify signals originating from the cell surface. These pathways regulate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) cascade, a common target for indazole-based inhibitors.
Figure 2: A generic MAP kinase signaling cascade.
Experimental Protocols
Primary Screening Protocol: Fluorescence Polarization (FP) Kinase Assay
This biochemical assay is designed to identify compounds that inhibit the binding of a fluorescently labeled tracer to the ATP-binding site of a specific protein kinase.[4] The principle relies on the change in the rotational speed of the tracer upon binding to the much larger kinase enzyme. Bound tracer tumbles slowly, resulting in high fluorescence polarization, while unbound tracer tumbles rapidly, leading to low polarization. Inhibitors that displace the tracer will cause a decrease in the FP signal.[4][5][6]
Materials:
-
384-well, low-volume, black polypropylene microplates
-
Recombinant Protein Kinase (e.g., a member of the MAPK family)
-
Fluorescently Labeled Tracer (e.g., a fluorescent ATP competitive probe)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
"this compound" library compounds (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Acoustic liquid handler (e.g., Labcyte Echo) and bulk reagent dispensers
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound (10 mM stock) into the assay wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 10 µL volume. Also, prepare wells for positive (Staurosporine) and negative (DMSO vehicle) controls.
-
Enzyme and Tracer Addition: Prepare a master mix of the kinase and fluorescent tracer in kinase buffer. The optimal concentrations of each need to be predetermined during assay development. Dispense 5 µL of this enzyme/tracer mix into each well.
-
Incubation: Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure proper mixing. Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Assess plate quality by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.[7] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Identify primary hits as compounds exhibiting >50% inhibition.
-
Secondary Screening Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay is used to assess the effect of validated hits on the proliferation of a cancer cell line.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[6]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom cell culture plates
-
Validated hit compounds from the primary screen
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-channel pipette or automated liquid handler
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Treat the cells with these various concentrations. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability data against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Presentation
The data generated from the HTS campaign should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Screened | "this compound" Diversity Set |
| Number of Compounds | 98,750 |
| Screening Concentration | 10 µM |
| Assay Format | 384-well Fluorescence Polarization |
| Target | Kinase X |
| Mean Z' Factor | 0.78 |
| Primary Hit Rate (>50% Inhibition) | 0.85% |
| Number of Primary Hits | 839 |
| Confirmed Hit Rate | 65% |
| Number of Confirmed Hits for IC50 | 545 |
Table 2: Representative Data for Confirmed Hits from Primary Screen
| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) | Notes |
| IND-00123 | 98.2 ± 1.5 | 0.25 | High Potency |
| IND-00456 | 85.7 ± 3.1 | 1.10 | Moderate Potency |
| IND-00789 | 62.1 ± 4.5 | 8.75 | Low Potency |
| IND-01011 | 95.4 ± 2.2 | 0.48 | High Potency |
| IND-01213 | 55.9 ± 5.0 | > 10 | Weak Activity |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Secondary Screen Results for Selected Hits
| Compound ID | Primary Screen IC50 (µM) | Anti-Proliferation IC50 (µM) (MCF-7 cells) | Cytotoxicity LC50 (µM) | Selectivity Index (LC50/IC50) |
| IND-00123 | 0.25 | 1.5 | > 50 | > 33.3 |
| IND-00456 | 1.10 | 5.8 | > 50 | > 8.6 |
| IND-01011 | 0.48 | 2.2 | 15.4 | 7.0 |
Note: Data is hypothetical and for illustrative purposes. A higher selectivity index is desirable, indicating that the compound's anti-proliferative effect is not solely due to general cytotoxicity.
Conclusion
The protocols and workflow described provide a robust framework for the high-throughput screening of "this compound" libraries. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective modulators of therapeutically relevant targets. The systematic presentation of data is crucial for making informed decisions on which hit compounds to advance into lead optimization programs. This strategic approach accelerates the discovery of novel indazole-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Hit selection - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application & Protocol Guide: Leveraging 3-(1H-indazol-1-yl)propan-1-amine as a Versatile Scaffold for Chemical Probe Development in Target Identification
Abstract
The identification of a small molecule's cellular targets is a critical step in drug discovery and chemical biology, bridging the gap between phenotypic screening and mechanistic understanding.[1][2] Chemical probes are essential tools in this process, enabling the isolation and identification of protein binding partners from complex biological systems.[3][4] This guide details the rationale and application of 3-(1H-indazol-1-yl)propan-1-amine , a commercially available molecule[5][6], as a foundational scaffold for the development of bespoke chemical probes. We present the strategic design, synthesis, and application of both affinity-based and photoaffinity-based probes derived from this scaffold. Detailed protocols for target enrichment in cell lysates and subsequent identification via mass spectrometry are provided to guide researchers in elucidating the molecular targets of indazole-based bioactive compounds.
Introduction: The Imperative of Target Identification
Phenotypic drug discovery, where compounds are identified based on their effect on cells or organisms, often yields potent "hit" molecules with unknown mechanisms of action. A primary challenge is then to deconvolute the specific protein target(s) responsible for the observed phenotype.[7] Chemical probes, which are small molecules designed to bind a specific target and facilitate its identification, are invaluable reagents for this purpose.[8][9] An ideal chemical probe possesses high potency and selectivity for its target, and it must be accompanied by a structurally similar but biologically inactive negative control to differentiate specific interactions from non-specific binding.[3][10]
This document focuses on the utility of This compound as a versatile starting point for probe development. The indazole core is a privileged scaffold found in numerous kinase inhibitors and other biologically active compounds, making it a relevant structure for target discovery efforts. The molecule's key feature is its terminal primary amine on the propyl linker, which serves as a robust chemical handle for derivatization into various types of probes without significantly altering the core binding motif.
From Scaffold to Probe: Design Rationale and Strategy
The transformation of this compound into a functional chemical probe involves the strategic attachment of two key components: a reporter tag for detection and enrichment (e.g., biotin) and, for certain applications, a crosslinking group for covalent target capture.[11]
Causality Behind the Design:
-
The Indazole Core: This heterocyclic system is the presumed pharmacophore responsible for binding to the target protein. Its integrity should be maintained during probe synthesis.
-
The Propyl Linker: This provides spatial separation between the pharmacophore and the attached functional groups, minimizing steric hindrance that could disrupt target binding.
-
The Terminal Amine: This nucleophilic group is the key to synthetic tractability. It can be readily acylated or alkylated to append the necessary tags and crosslinkers using well-established bioconjugation chemistries.
We will explore two primary probe design strategies:
-
Affinity-Based Probes (AfBPs): These probes are used to enrich target proteins based on non-covalent binding interactions.[12][13] The most common approach is to attach a biotin tag, which has an exceptionally high affinity for streptavidin, allowing for efficient pulldown of the probe-protein complex using streptavidin-coated beads.[14]
-
Photoaffinity Labeling (PAL) Probes: These probes create a covalent bond with their target upon activation with UV light.[7][15] This is advantageous for capturing transient or low-affinity interactions.[7] A PAL probe derived from our scaffold would incorporate both a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag.[16][17]
Below is a diagram illustrating the conceptual transformation of the scaffold into functional probes.
Caption: From Scaffold to Functional Chemical Probes.
Protocols for Probe Synthesis and Application
The following protocols provide a detailed guide for synthesizing probes from the this compound scaffold and using them for target identification.
Protocol 1: Synthesis of an Affinity-Based Probe (Biotin Conjugate)
This protocol describes the conjugation of biotin to the scaffold via a stable amide bond. The use of an NHS-ester derivative of biotin is a common and efficient method for labeling primary amines.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| This compound | e.g., Sigma-Aldrich | Starting scaffold |
| Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin) | e.g., Thermo Fisher | Biotinylating agent |
| Anhydrous Dimethylformamide (DMF) | Standard Supplier | Reaction solvent |
| Triethylamine (TEA) or DIPEA | Standard Supplier | Non-nucleophilic base |
| Diethyl ether | Standard Supplier | For precipitation |
| HPLC system with C18 column | N/A | Purification |
| Mass Spectrometer (e.g., LC-MS) | N/A | Product characterization |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add triethylamine (2-3 equivalents) to the solution to act as a proton scavenger.
-
Biotinylation: Add Biotin-NHS ester (1.1 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-6 hours or overnight. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Product Precipitation: Once the reaction is complete, add the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring. The biotinylated product should precipitate out of solution.
-
Purification: Collect the precipitate by filtration or centrifugation. Purify the crude product using reverse-phase HPLC to obtain the final, high-purity biotinylated probe.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C.
Protocol 2: Workflow for Target Identification using Affinity Pulldown
This protocol outlines the use of the synthesized biotinylated probe to enrich for target proteins from a cell lysate, followed by identification using mass spectrometry.
Caption: Workflow for Affinity-Based Target Identification.
Step-by-Step Procedure:
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteome. Determine protein concentration using a BCA assay.
-
-
Probe Incubation & Competition:
-
Experimental Sample: To 1-2 mg of cell lysate, add the biotinylated probe to a final concentration determined by dose-response experiments (typically 1-10 µM).
-
Control Sample (Crucial): To a separate 1-2 mg aliquot of lysate, first add a 50-100 fold excess of the unlabeled parent compound, this compound. Incubate for 1 hour at 4°C. Then, add the biotinylated probe at the same final concentration as the experimental sample. This competition control is essential to identify specific binders.[7]
-
Incubate all samples for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Add pre-washed streptavidin magnetic beads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing:
-
Using a magnetic rack, collect the beads and discard the supernatant.
-
Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins. Perform a final wash with PBS.
-
-
Protein Elution and Digestion:
-
Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Alternatively, for direct MS analysis, perform an on-bead tryptic digest. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), add trypsin, and incubate overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
-
True target proteins should be significantly enriched in the probe-treated sample compared to the competition control sample.[18] Look for proteins with a high fold-change and low p-value.
-
Protocol 3: Workflow for Photoaffinity Labeling (PAL)
This protocol is for a more advanced probe containing a photoreactive group and a clickable handle (e.g., an alkyne), which is detected via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) with a biotin-azide reporter. This approach allows labeling to occur in a more native environment.[19]
Caption: Workflow for Photoaffinity Labeling Target Identification.
Step-by-Step Procedure:
-
Cell Treatment:
-
Treat live, adherent cells with the PAL probe (typically 1-10 µM) in culture media for a specified time (e.g., 1-4 hours).
-
For the competition control, pre-incubate cells with a 50-100 fold excess of the parent compound before adding the PAL probe.
-
-
Photo-Crosslinking:
-
Wash the cells with PBS to remove the unbound probe.
-
Place the culture dish on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes to induce covalent crosslinking.
-
-
Lysis and Click Chemistry:
-
Harvest and lyse the cells as described in Protocol 2.
-
To the lysate, add the click chemistry reaction cocktail: Biotin-Azide, a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment and Analysis:
-
Proceed with streptavidin bead enrichment, washing, elution, and LC-MS/MS analysis as outlined in steps 3-6 of Protocol 2. The data analysis principles remain the same: identify proteins enriched in the probe-only sample relative to the competition control.[20]
-
Data Interpretation and Target Validation
Trustworthiness Through Controls: The cornerstone of any target identification experiment is a rigorous set of controls. The competition experiment, where an excess of the parent compound prevents the probe from binding to its specific target, is non-negotiable. Proteins that are pulled down in both the probe and the competition lanes are considered non-specific binders and should be disregarded.
Quantitative Analysis: Modern quantitative proteomics allows for the precise measurement of protein abundance in each sample. A successful experiment will yield a list of proteins with high quantitative ratios (Probe / Probe + Competitor) and high statistical significance.
Orthogonal Validation: After identifying high-confidence candidates via mass spectrometry, it is crucial to validate the interaction using independent methods. Examples include:
-
Western Blotting: Confirm the identity of a top candidate by blotting the pulldown eluate with a specific antibody.
-
Cellular Thermal Shift Assay (CETSA): Demonstrate target engagement in cells by showing that binding of the parent compound stabilizes the target protein against thermal denaturation.
-
Genetic Approaches: Use siRNA or CRISPR to knock down the expression of the candidate protein and assess whether this recapitulates the phenotype of the small molecule.
Conclusion
This compound represents an excellent and accessible starting point for the development of chemical probes for target identification. Its structure combines a biologically relevant indazole core with a synthetically versatile primary amine handle. By converting this scaffold into high-affinity or photo-crosslinkable probes, researchers can effectively "fish" for binding partners in a complex proteome. The detailed protocols and workflows provided herein offer a comprehensive guide for the design, execution, and interpretation of experiments aimed at uncovering the molecular mechanisms of indazole-based bioactive compounds, ultimately accelerating the journey from a phenotypic hit to a validated drug target.
References
- 1. covalx.com [covalx.com]
- 2. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. CAS 933744-08-2 | this compound - Synblock [synblock.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Chemical Probe Technologies: Applications to [chemistry.as.virginia.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. scispace.com [scispace.com]
- 18. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 20. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 3-(1H-indazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-tumor properties.[1][2][3][4] Several indazole-based compounds are currently in clinical use or trials for the treatment of various cancers.[1][3] These compounds often exert their effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and metastasis.[3][5] Given the established cytotoxic potential of the indazole scaffold, it is crucial to thoroughly evaluate the cytotoxic effects of novel derivatives such as "3-(1H-indazol-1-yl)propan-1-amine."
These application notes provide a comprehensive methodological framework for assessing the in vitro cytotoxicity of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's potency, mechanism of cell death, and potential as a therapeutic agent. The assays described include the evaluation of metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis.
Key Experiments and Methodologies
A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. This involves evaluating different cellular parameters to understand the compound's effect on cell viability and the mechanism of cell death.
Assessment of Cell Viability via Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]
Experimental Protocol: MTT Assay [6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Assessment of Cell Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10][11]
Experimental Protocol: LDH Assay [11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle-only control, a no-cell control for background LDH in the medium, and a maximum LDH release control (cells lysed with a lysis buffer).[11][13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a catalyst. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background LDH activity.
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents induce cell death.[14] Several assays can be employed to detect and quantify apoptosis.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Experimental Protocol: Annexin V/PI Staining [14][15][16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][18][19] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[17]
Experimental Protocol: Caspase-3/7 Activity Assay [19]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Addition: After treatment, add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol. This substrate is cleaved by active caspases to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7. Compare the signal from treated cells to untreated controls.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD | % Cytotoxicity at [X] µM ± SD |
| Cancer Cell Line A | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| Cancer Cell Line B | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| Normal Cell Line | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 |
Table 2: Apoptotic Effects of this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD | Caspase-3/7 Activity (Fold Change) ± SD |
| Cancer Cell Line A | 0 (Control) | 24 | 1.0 | ||
| [Concentration 1] | 24 | ||||
| [Concentration 2] | 24 | ||||
| [Concentration 3] | 24 | ||||
| 0 (Control) | 48 | 1.0 | |||
| [Concentration 1] | 48 | ||||
| [Concentration 2] | 48 | ||||
| [Concentration 3] | 48 |
Visualizations
Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the methodology and interpreting the results.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways for apoptosis induction by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ca]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. abpbio.com [abpbio.com]
- 18. Caspase Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. Flow Cytometry-based Caspase Activation Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-(1H-indazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The indazole scaffold has been identified as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] Several studies have reported the synthesis of various indazole derivatives and their evaluation against both bacterial and fungal strains, highlighting their potential as a source of new anti-infective drugs.[2][7] This document provides a detailed framework for conducting antimicrobial susceptibility testing of the novel compound 3-(1H-indazol-1-yl)propan-1-amine . While specific data for this compound is not yet widely published, the protocols and data presentation formats described herein are based on established methodologies for the evaluation of other indazole derivatives and standard antimicrobial susceptibility testing guidelines.
Data Presentation
Quantitative data from antimicrobial susceptibility tests should be summarized in clear and structured tables to facilitate the comparison of the compound's activity against different microorganisms and with standard reference drugs.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 16 | 32 | Ciprofloxacin (0.5) |
| Bacillus subtilis | ATCC 6633 | Positive | 8 | 16 | Ciprofloxacin (0.25) |
| Escherichia coli | ATCC 25922 | Negative | 32 | >64 | Ciprofloxacin (0.015) |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 64 | >64 | Ciprofloxacin (0.25) |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 16 | 32 | Fluconazole (0.5) |
| Candida glabrata | ATCC 90030 | N/A (Fungus) | 32 | 64 | Fluconazole (8) |
Table 2: Hypothetical Zone of Inhibition Data for this compound (50 µ g/disk )
| Microorganism | Strain | Zone of Inhibition (mm) | Reference Drug (Zone, mm) |
| Staphylococcus aureus | ATCC 29213 | 18 | Ciprofloxacin (30 µg): 25 |
| Bacillus subtilis | ATCC 6633 | 20 | Ciprofloxacin (30 µg): 28 |
| Escherichia coli | ATCC 25922 | 15 | Ciprofloxacin (30 µg): 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 12 | Ciprofloxacin (30 µg): 27 |
| Candida albicans | ATCC 90028 | 16 | Fluconazole (25 µg): 28 |
| Candida glabrata | ATCC 90030 | 14 | Fluconazole (25 µg): 20 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below. These protocols are based on standard methods such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration, e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Plate reader (optional, for OD measurement)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 to 0.5 µg/mL). Discard 100 µL from the last column of dilutions.
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 10 µL of the prepared inoculum to each well containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Agar Disk Diffusion Method
Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Disk Preparation: a. Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 20 µL of a 2.5 mg/mL solution to get 50 µ g/disk ). b. Allow the disks to dry completely in a sterile environment.
-
Plate Inoculation: a. Dip a sterile cotton swab into the 0.5 McFarland standard microbial suspension. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. b. Gently press the disks to ensure complete contact with the agar. c. Place a standard antibiotic disk as a positive control.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC test (Protocol 1)
-
Sterile agar plates (e.g., Tryptic Soy Agar or MHA)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells: a. Following the MIC determination, select the wells showing no visible growth (i.e., at and above the MIC). b. From each of these wells, aspirate 10-20 µL of the suspension.
-
Plating: a. Spot-plate the aspirated suspension onto a sterile agar plate. b. Also, plate a sample from the positive control well (growth control) to ensure the viability of the inoculum.
-
Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: a. The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Visualizations
Diagrams illustrating key workflows and potential mechanisms are provided to aid in the conceptualization of the experimental process and the compound's mode of action.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.hep.com.cn [journal.hep.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-indazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-indazol-1-yl)propan-1-amine. Our aim is to facilitate the improvement of yield and purity of the target compound by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity during the N-alkylation of the indazole ring. The indazole anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2). Direct alkylation often leads to a mixture of N1 and N2-substituted regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired N1 product.[1][2][3]
Q2: Which synthetic route is generally preferred for obtaining the N1-substituted product, this compound?
A2: A common and effective strategy involves a two-step process:
-
N-alkylation of indazole with a suitable 3-aminopropyl equivalent where the amine is protected, often utilizing the Gabriel synthesis with N-(3-bromopropyl)phthalimide.
-
Deprotection of the primary amine to yield the final product.
This approach prevents the free amine from interfering with the alkylation step and allows for purification of the protected intermediate.
Q3: What are the key factors influencing the N1 versus N2 regioselectivity in indazole alkylation?
A3: Several factors are crucial in directing the alkylation to the desired N1 position:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][2][3]
-
Steric Hindrance: Bulky substituents on the indazole ring can influence the regioselectivity.
-
Electronic Effects: The electronic properties of substituents on the indazole ring can also direct the alkylation.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.
Q4: How can the N1 and N2 isomers be separated?
A4: Separation of N1 and N2 isomers can be challenging due to their similar physical properties. The most common methods are:
-
Flash column chromatography: This is a widely used technique, though finding an optimal solvent system can be time-consuming.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining the pure desired isomer.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low overall yield | Incomplete reaction during the N-alkylation step. | Ensure the indazole is fully deprotonated by the base before adding the alkylating agent. Use of fresh, high-quality reagents is crucial. |
| Loss of product during purification. | Optimize the purification method. For column chromatography, try different solvent gradients. For recrystallization, screen various solvents and solvent mixtures. | |
| Decomposition of starting materials or product. | Monitor the reaction temperature closely. Some reagents may be sensitive to high temperatures. | |
| Poor N1:N2 regioselectivity | Suboptimal base and/or solvent combination. | The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is strongly recommended to maximize N1-selectivity.[1][2][3] |
| Reaction conditions favoring the kinetic (N2) product. | Ensure the reaction is under thermodynamic control, which generally favors the more stable N1 isomer. This may involve adjusting the reaction temperature and time. | |
| Formation of multiple byproducts | Side reactions of the alkylating agent. | Ensure the purity of the N-(3-bromopropyl)phthalimide. Side reactions such as elimination can occur. |
| Impure starting indazole. | Purify the starting indazole before use. | |
| Incomplete deprotection of the phthalimide group | Inefficient deprotection reagent or conditions. | Hydrazine hydrate in a suitable solvent like ethanol or methanol is a common and effective method. Ensure sufficient reaction time and appropriate temperature. |
| Formation of insoluble byproducts that trap the product. | The phthalhydrazide byproduct can sometimes be difficult to remove. Proper workup procedures are essential. |
Quantitative Data on N1-Alkylation of Indazole
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The following table summarizes the impact of different bases and solvents on the N1:N2 isomer ratio for the alkylation of a model indazole substrate.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| NaH | THF | 25 | >99:1 | [1] |
| K₂CO₃ | DMF | 25 | 1.5:1 | [1] |
| Cs₂CO₃ | DMF | 25 | 1.2:1 | [1] |
| NaH | DMF | 25 | 2.3:1 | [1] |
| KH | THF | 25 | 11:1 | [1] |
Note: The data above is for a model system and the exact ratios may vary for the synthesis of this compound. However, the trend clearly indicates that NaH in THF provides the highest selectivity for the N1 isomer.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (Gabriel Synthesis)
This protocol describes the N-alkylation of indazole with N-(3-bromopropyl)phthalimide to yield the protected amine intermediate.
Materials:
-
1H-Indazole
-
N-(3-bromopropyl)phthalimide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1 and N2 isomers.
Protocol 2: Synthesis of this compound (Deprotection)
This protocol describes the deprotection of the phthalimide group to yield the final primary amine.
Materials:
-
2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified 2-(3-(1H-indazol-1-yl)propyl)isoindoline-1,3-dione (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. A white precipitate (phthalhydrazide) should form.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low yield issues.
References
Technical Support Center: Purification of 3-(1H-indazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with "3-(1H-indazol-1-yl)propan-1-amine".
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge in the purification of this compound is the removal of the N2-isomer, 3-(2H-indazol-2-yl)propan-1-amine. The alkylation of indazole with a 3-aminopropyl source can lead to the formation of both N1 and N2 regioisomers.[1][2][3][4] These isomers often exhibit similar physical properties, making their separation challenging. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2]
Q2: What are the recommended methods for purifying this compound?
A2: The most effective and commonly cited method for separating N1 and N2 isomers of alkylated indazoles is flash column chromatography on silica gel.[4] Due to the basic nature of the amine, modifications to the stationary or mobile phase are often necessary to achieve good separation and prevent peak tailing. Recrystallization of the hydrochloride salt of the amine is another potential method for purification, particularly for removing non-isomeric impurities.
Q3: Why do I observe peak tailing during column chromatography of my compound?
A3: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The amine group is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor elution and broad, tailing peaks.
Q4: How can I prevent peak tailing during column chromatography?
A4: To mitigate peak tailing, it is crucial to neutralize the acidic sites on the silica gel. This can be achieved by:
-
Adding a basic modifier to the mobile phase: Incorporating a small amount of an amine, such as triethylamine (TEA) or ammonia, into the eluent is the most common approach. A typical concentration is 0.1-2% (v/v) of triethylamine.
-
Using a modified stationary phase: Alternatively, basic alumina or amine-functionalized silica gel can be used as the stationary phase. These materials have a less acidic surface and reduce the strong interaction with the basic analyte.
Q5: Are there any stability concerns I should be aware of during purification?
A5: While specific stability data for this compound is not extensively documented, aminopropyl derivatives of heterocyclic compounds can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures. It is advisable to use mild conditions during workup and purification. One study on a related aminopropyl indazole derivative highlighted good solution stability.[5]
Troubleshooting Guides
Guide 1: Poor Separation of N1 and N2 Isomers by Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of N1 and N2 isomers | Inadequate resolution of the chromatographic system. | 1. Optimize the Mobile Phase: - Perform a thorough TLC analysis with various solvent systems. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane), a moderately polar solvent (e.g., ethyl acetate or dichloromethane), and a small percentage of a basic modifier (e.g., triethylamine). - Systematically vary the ratio of the solvents to maximize the difference in Rf values between the two isomers.2. Use a High-Efficiency Stationary Phase: - Employ silica gel with a smaller particle size for higher resolution.3. Gradient Elution: - Utilize a shallow gradient of the polar solvent to improve the separation of closely eluting compounds. |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | 1. Add Triethylamine (TEA) to the Eluent: - Incorporate 0.5-2% TEA into your mobile phase for both TLC and column chromatography.2. Use Alternative Stationary Phases: - Consider using basic alumina or amine-functionalized silica gel. |
| Product is not eluting from the column | The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel. | 1. Increase the Polarity of the Mobile Phase: - Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).2. Ensure the Presence of a Basic Modifier: - Confirm that a sufficient amount of triethylamine or another base is present in the eluent. |
Guide 2: Difficulty with Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Compound oils out instead of crystallizing | The solvent system is not optimal, or the cooling rate is too fast. | 1. Screen a Wider Range of Solvents: - Test various solvent systems. For amine hydrochlorides, common choices include isopropanol/ether, ethanol/ethyl acetate, or methanol/ether.2. Slow Cooling: - Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.3. Scratch the Inner Surface of the Flask: - Use a glass rod to scratch the inside of the flask at the solution-air interface to induce crystal nucleation. |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. | 1. Minimize the Amount of Hot Solvent: - Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. Use a Co-solvent System: - Dissolve the compound in a good solvent and then add a poor solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. |
| Impurities co-precipitate with the product | The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility. | 1. Perform a Hot Filtration: - If insoluble impurities are present, perform a filtration of the hot solution before cooling.2. Re-evaluate the Solvent System: - The ideal solvent should have high solubility for the desired compound at high temperatures and low solubility at low temperatures, while the impurities should remain soluble at low temperatures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of this compound
1. Preparation of the Stationary Phase:
-
If using standard silica gel, it is recommended to prepare a slurry of the silica gel in the initial, low-polarity mobile phase containing 1% triethylamine. This pre-treatment helps to neutralize the acidic sites.
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the dried powder onto the top of the column.
3. Eluent System:
-
A common solvent system for the purification of amines is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the addition of 0.5-2% triethylamine throughout the run.
-
A suggested starting gradient could be 0% to 20% ethyl acetate in hexane (with 1% TEA). The gradient should be adjusted based on TLC analysis.
4. Chromatography Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Carefully load the sample onto the column.
-
Begin the elution with the starting solvent mixture and gradually increase the polarity according to the predetermined gradient.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure desired N1-isomer.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound as its Hydrochloride Salt
1. Salt Formation:
-
Dissolve the purified free base of this compound in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until the pH is acidic.
-
The hydrochloride salt will typically precipitate out of the solution.
2. Recrystallization:
-
Collect the crude hydrochloride salt by filtration.
-
Dissolve the salt in a minimal amount of a hot solvent. Suitable solvent systems to screen include:
-
Isopropanol
-
Ethanol
-
Methanol/diethyl ether
-
Ethanol/ethyl acetate
-
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or freezer can promote more complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
References
- 1. 3-(1H-INDOL-1-YL)PROPAN-1-AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. crescentchemical.com [crescentchemical.com]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(1H-indazol-1-yl)propan-1-amine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "3-(1H-indazol-1-yl)propan-1-amine" during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "crashing out" or precipitation, is common for compounds with moderate to low aqueous solubility. It typically occurs when a concentrated stock solution in a high-polarity organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity reduces the compound's solubility, causing it to come out of solution.
Q3: How can I prevent my compound from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation. These include optimizing your stock solution concentration, modifying the dilution method, adjusting the pH of your assay buffer, or using solubility-enhancing excipients. The troubleshooting guide below provides detailed protocols for these approaches.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v).[1] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q5: Can the pH of my buffer affect the solubility of this compound?
A5: Yes, pH can significantly impact the solubility of ionizable compounds.[1][2][3] this compound has a basic amine group. At a pH below its pKa, this group will be protonated, increasing the molecule's polarity and aqueous solubility. Conversely, at a pH above its pKa, the amine will be in its less soluble, neutral form. The indazole ring also has nitrogen atoms that can be protonated or deprotonated, further contributing to pH-dependent solubility.[1]
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Initial Assessment: Visual Inspection
Before proceeding with complex methods, visually inspect your solution preparation. Any cloudiness, precipitate, or film indicates a solubility problem.
Solubility Enhancement Strategies
The following table summarizes key strategies to address solubility issues. It is recommended to try these approaches in the order presented.
| Strategy | Principle | Recommended Starting Concentration | Pros | Cons |
| Optimized Dilution | Minimizes "solvent shock" by gradually introducing the compound to the aqueous environment. | N/A | Simple to implement. | May not be sufficient for highly insoluble compounds. |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound. | Dependent on assay | Can significantly increase solubility; cost-effective.[1] | Requires knowledge of the compound's pKa; may affect assay performance or cell viability.[1] |
| Organic Co-solvents | Reduces the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[1] | DMSO: < 0.5% Ethanol: < 1% | Simple and widely used for preparing stock solutions. | Can be toxic to cells at higher concentrations; may interfere with assay components.[1] |
| Cyclodextrins | Encapsulate the hydrophobic compound within a hydrophilic shell, forming a soluble inclusion complex.[1] | 1-10 mM (e.g., HP-β-CD) | Low cellular toxicity; can improve compound stability.[1] | Can be more expensive; potential for interference with the assay. |
Experimental Protocols
Protocol 1: Optimized Dilution Technique (Serial Dilution)
This protocol aims to minimize precipitation upon dilution from an organic stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed (37°C) aqueous assay buffer or cell culture medium
Procedure:
-
Create an intermediate dilution of your stock solution in the pre-warmed aqueous buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO.
-
Gently vortex the intermediate dilution.
-
Use this intermediate dilution to make your final working concentrations. This two-step process gradually introduces the compound to the aqueous environment.
-
Always add the compound solution to the buffer (not the other way around) while gently vortexing.
Protocol 2: Determining a pH-Solubility Profile
This experiment will help identify the optimal pH range for solubilizing your compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
In separate microcentrifuge tubes, add a small aliquot of the DMSO stock to each buffer to achieve a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., <1%).
-
Incubate the tubes with agitation for 1-2 hours at the desired experimental temperature.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot the measured solubility against the buffer pH to determine the optimal pH range.
Protocol 3: Using Cyclodextrins for Solubilization
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
This compound DMSO stock solution
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
Procedure:
-
Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
To each HP-β-CD solution, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is minimal and consistent across all samples (<0.5%).
-
Include a control with no HP-β-CD.
-
Incubate the solutions for 1-2 hours at room temperature with gentle agitation.
-
Visually inspect for any signs of precipitation. For a more quantitative assessment, you can use the centrifugation and supernatant analysis method described in Protocol 2.
Visualizations
General Troubleshooting Workflow for Solubility Issues
Caption: A workflow for systematically addressing compound solubility issues in assays.
Signaling Pathway Context: Inhibition of a Kinase Pathway
Indazole derivatives are often investigated as inhibitors of protein kinases involved in cancer signaling.[4][5] The following diagram illustrates a hypothetical signaling cascade where this compound could act as an inhibitor.
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ajdhs.com [ajdhs.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indazole
Welcome to the technical support center for the N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of indazole so challenging?
The primary challenge arises because the indazole anion, formed after deprotonation by a base, is an ambident nucleophile. It has two reactive nitrogen atoms, N1 and N2.[1] Consequently, alkylation reactions often yield a mixture of N1 and N2 regioisomers.[2][3][4] The final product ratio is highly sensitive to reaction conditions, as well as the steric and electronic properties of the indazole substrate itself.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be leveraged to control the reaction's outcome.[2][4][6][7]
Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?
Several factors critically influence the N1/N2 product ratio:
-
Base and Solvent System: The choice of base and solvent is paramount.[7][8] Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1][3][5][6][9] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often results in a mixture of isomers.[8][9]
-
Substituents on the Indazole Ring: The position and electronic nature of substituents have a profound impact.[5] Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[3][5][6][7][9][10] Conversely, bulky substituents at the C3 position can favor N1 alkylation.[6][10]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile (R-X) can also influence the N1/N2 ratio.[6][10]
-
Thermodynamic vs. Kinetic Control: Reaction conditions determine whether the product distribution is governed by kinetic or thermodynamic control. N1-substituted products are typically the more thermodynamically stable isomers, while N2-products can be favored under kinetically controlled conditions.[6][7]
Q3: How can I selectively favor the N1-alkylated product?
To achieve high N1-selectivity, conditions should favor thermodynamic control.[1][7] A widely successful and documented method is the use of sodium hydride (NaH) as the base in an anhydrous tetrahydrofuran (THF) solvent system.[1][3][5][6][9][10] This combination has been reported to provide >99% N1 regioselectivity for indazoles with various C3 substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[3][5][6][9] The selectivity is often attributed to the sodium cation coordinating with the N2 nitrogen and a nearby atom (like the oxygen of a C3-carboxylate), which sterically blocks the N2 position from the incoming alkylating agent.[1][8][9]
Q4: What conditions are best for synthesizing the N2-alkylated product?
Achieving N2-selectivity often requires shifting towards kinetic control or using specific reaction types.
-
Steric Hindrance: Introducing a sterically demanding substituent at the C7 position (e.g., -NO₂ or -CO₂Me) is a powerful strategy to block the N1 position and direct alkylation to N2.[3][5][7][9][10]
-
Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃ and DIAD/DEAD with an alcohol) has been shown to favor the formation of the N2-alkylated isomer.[7]
-
Acid Catalysis: Using triflic acid (TfOH) with diazo compounds can also favor N2-alkylation.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Getting a 1:1 mixture) | Reaction conditions are not optimized for selectivity. The base/solvent combination (e.g., K₂CO₃ in DMF) is known to produce mixtures.[9][11] | To favor N1-alkylation: Switch to a strong, non-nucleophilic base in a less polar aprotic solvent. The combination of NaH in anhydrous THF is highly recommended for promoting N1-selectivity.[1][5][6][10] To favor N2-alkylation: If your substrate allows, introduce a bulky or electron-withdrawing group at the C7 position.[5][7][9] Alternatively, explore Mitsunobu conditions.[7] |
| Low or No Reaction Conversion | The base is not strong enough to fully deprotonate the indazole. The alkylating agent is not reactive enough (e.g., alkyl chloride vs. bromide/iodide). The reaction temperature is too low. | Ensure anhydrous (dry) conditions, especially when using NaH. Use a more reactive alkylating agent (I > Br > Cl > OTs). Increase the reaction temperature; some reactions may require heating (e.g., 50-90 °C).[2][4][8] |
| Difficulty Separating N1 and N2 Isomers | The isomers have very similar polarities, making chromatographic separation challenging. | If a mixture is unavoidable, optimize purification conditions (e.g., try different solvent systems for column chromatography). Sometimes, simply switching the eluent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. Consider derivatization to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.[10] |
| Unexpected N2-Selectivity | The indazole substrate has an unexpected steric or electronic influence. A substituent at the C7 position is sterically hindering the N1 position. | Re-examine your indazole substrate. Electron-withdrawing groups at C7 are known to strongly direct alkylation to the N2 position, even under conditions that would normally favor N1.[5][7][9][10] This is a feature of the substrate, not a failure of the conditions. |
Quantitative Data on Reaction Conditions
The choice of base and solvent has a dramatic effect on the regioselectivity of the N-alkylation of indazoles. The following table summarizes typical outcomes for a generic indazole substrate.
| Base | Solvent | Typical N1:N2 Ratio | Control Type | Notes |
| NaH | THF | >95:5 | Thermodynamic | Highly selective for N1, especially with C3-substituents.[1][3][5][9] |
| Cs₂CO₃ | Dioxane | >90:10 | Thermodynamic | Effective for N1-selectivity, possibly via a chelation mechanism.[2][4][10] |
| K₂CO₃ | DMF | ~50:50 to 60:40 | Mixed/Equilibrating | Often leads to difficult-to-separate mixtures of isomers.[8][9][11] |
| NaHMDS | THF | Variable | Solvent-Dependent | Regioselectivity can be influenced by the solvent system.[7] |
| PPh₃/DIAD | THF | <30:70 | Kinetic | Mitsunobu conditions strongly favor the N2 isomer.[7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position using thermodynamic control.[5][8][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Protocol 2: General Procedure for Alkylation with K₂CO₃ (Mixed Isomers)
This straightforward method often produces a mixture of N1 and N2 isomers but can be useful if the isomers are easily separable or if high selectivity is not required.
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 regioisomers using flash column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for optimizing indazole N-alkylation.
Caption: General experimental workflow for N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 3-(1H-indazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving "3-(1H-indazol-1-yl)propan-1-amine". The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound?
A1: Currently, there is limited publicly available information detailing the specific biological targets of this compound. However, the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1] Many indazole-containing compounds have been investigated as inhibitors of protein kinases, and the 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment for kinases.[2] Therefore, it is plausible that this compound may interact with protein kinases or other ATP-binding proteins. Further experimental validation is required to identify its specific molecular targets.
Q2: What are the general physicochemical properties of this compound?
A2: The basic physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for proper sample handling and experimental design.
| Property | Value | Reference |
| CAS Number | 933744-08-2 | [3][4] |
| Molecular Formula | C₁₀H₁₃N₃ | [3][5] |
| Molecular Weight | 175.23 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Purity | Typically ≥98% | [5] |
Q3: Are there any known liabilities or common issues associated with the indazole scaffold in bioassays?
A3: Yes, while the indazole scaffold is a valuable pharmacophore, it can present challenges in bioassays. The tautomeric nature of the indazole ring can influence its physicochemical properties and binding interactions.[6] Additionally, like many heterocyclic compounds, indazoles have the potential to interfere with certain assay technologies. It is also important to consider the possibility of regioisomeric mixtures during synthesis, which could lead to batch-to-batch variability.[6]
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays (e.g., Cell Viability, Proliferation)
Problem: High variability in cell viability or proliferation data between replicate wells, plates, or experiments.
| Potential Cause | Recommended Solution |
| Compound Precipitation: this compound, particularly at higher concentrations, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. | Visually inspect wells for precipitation after compound addition.Determine the maximum soluble concentration in your specific cell culture medium.Consider using a lower concentration range or a different solvent system (ensure solvent controls are included and final solvent concentration is non-toxic). |
| Edge Effects: Wells on the perimeter of microplates are prone to evaporation, leading to increased compound and media component concentrations. | Avoid using the outer wells for experimental samples.Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Cell Seeding Inconsistency: Uneven cell distribution across the plate can lead to significant well-to-well variability. | Ensure a homogenous single-cell suspension before seeding.Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow for even cell settling. |
| Inconsistent Incubation Times: Variations in incubation times with the compound or assay reagents can affect the final readout. | Standardize all incubation periods.Use a timer and process plates in a consistent order. |
| Reagent Variability: Degradation or lot-to-lot differences in assay reagents (e.g., MTT, resazurin, ATP-based luminescence reagents) can introduce variability. | Prepare fresh reagents for each experiment.Aliquot and store reagents according to the manufacturer's instructions to avoid freeze-thaw cycles.If using a new lot of a critical reagent, perform a bridging experiment to compare its performance with the previous lot. |
Inconsistent Results in Biochemical Assays (e.g., Kinase Assays)
Problem: High background signal, low signal-to-noise ratio, or inconsistent IC50 values in kinase inhibition assays.
| Potential Cause | Recommended Solution |
| Compound Interference with Assay Signal: The compound may directly interfere with the detection method (e.g., fluorescence quenching/enhancement, inhibition of luciferase). | Run control experiments with the compound in the absence of the kinase to assess its effect on the assay signal.If interference is observed, consider using an orthogonal assay with a different detection method. |
| Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. | Include 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.Test the compound in the presence and absence of the detergent to assess the impact on its inhibitory activity. |
| ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. | Measure the Michaelis-Menten constant (Km) of ATP for your kinase and run the assay at or near the Km of ATP.Ensure the ATP concentration is consistent across all experiments. |
| Enzyme Instability: The kinase may lose activity over the course of the experiment due to instability. | Optimize buffer conditions (pH, salt concentration, additives like DTT or BSA) to ensure enzyme stability.Perform a time-course experiment to determine the linear range of the kinase reaction. |
| Substrate Depletion: If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 determination. | Ensure that less than 10-15% of the substrate is consumed during the reaction.Optimize enzyme concentration and incubation time to stay within the linear range. |
Experimental Protocols
Example Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Example Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT). Prepare solutions of the kinase, substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the compound dilutions, kinase, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a detection reagent for ADP-Glo™, HTRF®, or fluorescence polarization).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value from a dose-response curve.
Visualizations
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 933744-08-2 | this compound - Synblock [synblock.com]
- 4. parchem.com [parchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Synthesis of 3-(1H-indazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(1H-indazol-1-yl)propan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired N1-alkylated product?
A1: The most common side reaction in the alkylation of indazole is the formation of the undesired N2-alkylated regioisomer, 3-(2H-indazol-2-yl)propan-1-amine.[1][2] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[2]
Troubleshooting Steps:
-
Isomer Identification: The N1 and N2 isomers can typically be distinguished and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical shifts of the protons on the indazole ring and the methylene group adjacent to the nitrogen will differ between the two isomers.
-
Optimizing Reaction Conditions to Favor N1-Alkylation:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[3][4] This is attributed to the sodium cation's potential to chelate with the N2 nitrogen, thus directing the alkylating agent to the N1 position.[1] In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[2]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable product.[4] Running the reaction at a slightly elevated temperature for a longer duration might favor the formation of the N1 isomer, assuming the reaction is reversible under the chosen conditions.
-
Q2: I am observing more than just the N1 and N2 isomers in my crude product mixture. What other side reactions could be occurring?
A2: Besides the formation of the N2 isomer, other side reactions can occur, particularly if the amine on the alkylating agent is not protected.
Potential Side Reactions:
-
Over-alkylation/Dialkylation: The primary amine of the product, this compound, can act as a nucleophile and react with the alkylating agent (e.g., 3-halopropan-1-amine or a protected equivalent) to form a dialkylated byproduct.
-
Reaction of the Amine with the Base: If a very strong base is used, it could potentially deprotonate the primary amine, leading to undesired side reactions.
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of the leaving group on the propyl chain, there is a possibility of intramolecular cyclization, although this is less common.
Troubleshooting Steps:
-
Protecting Group Strategy: To avoid side reactions involving the amine, it is highly recommended to use a starting material where the amine functionality is protected, for example, with a Boc (tert-butyloxycarbonyl) group. The protecting group can then be removed in a subsequent step under acidic conditions.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent to be 1:1 or slightly less with respect to the indazole can help minimize over-alkylation.
Q3: My reaction yield is consistently low, even after optimizing for N1-selectivity. What are the potential causes and solutions?
A3: Low yields can stem from several factors beyond isomer formation.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Indazole: Ensure the base is of good quality and that the reaction is carried out under anhydrous conditions, as moisture can quench the base. The reaction mixture of indazole and the base should be stirred for a sufficient time to ensure complete deprotonation before adding the alkylating agent.
-
Degradation of Reactants or Products: The stability of the alkylating agent and the product under the reaction conditions should be considered. Prolonged reaction times at high temperatures can sometimes lead to degradation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
-
Purification Losses: The separation of the N1 and N2 isomers can be challenging and may lead to significant loss of the desired product.[2][3] Optimization of the chromatographic separation method (e.g., choice of stationary and mobile phase) is crucial.
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Selectivity in Indazole Alkylation
| Base | Solvent | Temperature (°C) | N1:N2 Ratio (Example) | Reference |
| NaH | THF | Room Temp to 50 | Highly N1 selective | [1][3] |
| K₂CO₃ | DMF | 120 | 58:42 | [2] |
| Cs₂CO₃ | Dioxane | 90 | Variable | |
| Mitsunobu Conditions | THF | Not specified | 1:2.5 (Favors N2) | [4] |
Note: Ratios are illustrative and can vary based on the specific indazole substrate and alkylating agent.
Experimental Protocols
Key Experiment: Synthesis of this compound via N-Alkylation with a Protected Amine
This protocol is a representative method and may require optimization.
Step 1: N-Alkylation of Indazole with N-(3-bromopropyl)phthalimide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated phthalimide-protected intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified N1-alkylated intermediate in ethanol.
-
Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.
-
The final product can be further purified by an appropriate method if necessary (e.g., acid-base extraction or chromatography).
Visualizations
Caption: Main synthesis pathway and the competing N2-alkylation side reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Enhancing the Stability of 3-(1H-indazol-1-yl)propan-1-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "3-(1H-indazol-1-yl)propan-1-amine" in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Solution Discoloration (e.g., turning yellow/brown) or Precipitation
Possible Cause: This often indicates degradation of the compound, likely due to oxidation or photodegradation. The amine functional group and the indazole ring are susceptible to oxidative processes, which can lead to the formation of colored byproducts or less soluble degradation products.[1][2][3]
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to minimize exposure to light, which can catalyze degradation.[1]
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] Oxygen is a key contributor to the degradation of amines.[4][5][6]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
-
Lower Storage Temperature: Store stock solutions at lower temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.[3]
-
Check for Contaminants: Ensure solvents and other reagents are free from metal ions, which can catalyze oxidation reactions.[6]
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: A gradual loss of the active parent compound due to chemical degradation will lead to a decrease in its effective concentration and, consequently, inconsistent experimental outcomes. Hydrolysis of the indazole ring or oxidation of the amine group can result in inactive products.[1][2]
Troubleshooting Steps:
-
pH Control: The stability of amines and indazole derivatives can be highly pH-dependent.[7][8][9][10] Determine the optimal pH for stability by performing a pH stability profile study (see Experimental Protocols). Buffer the solution to maintain this optimal pH.
-
Forced Degradation Study: Conduct a forced degradation study to identify the conditions under which the compound is most labile (see Experimental Protocols). This will help in avoiding those conditions in future experiments.
-
Use of Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the solution, if compatible with your experimental system, to inhibit oxidative degradation.
-
Purity Analysis: Regularly check the purity of the stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or carboxylic acids. The indazole ring can also be oxidized to form N-oxides or undergo ring-opening.[1][2]
-
Photodegradation: Aromatic systems like indazole can be sensitive to light, leading to photolytic degradation.[1]
-
Hydrolysis: The indazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of compounds with amine groups is often pH-dependent.[8][9] At lower pH, the amine will be protonated, which can protect it from oxidation but may affect its solubility or activity. At higher pH, the free amine is more nucleophilic and potentially more susceptible to certain reactions. A pH stability study is recommended to determine the optimal pH range for your specific application.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be:
-
Stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3]
-
Protected from light by using amber vials or by wrapping the container.[1][3]
-
Stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Prepared in a suitable, high-purity solvent and buffered to an optimal pH if determined.
Q4: Can I use common buffers like Tris or phosphate-buffered saline (PBS)?
A4: Caution should be exercised with certain buffers. Tris buffer contains a primary amine and could potentially react with your compound or its degradation products.[9] PBS is generally a suitable choice for the physiological pH range, but its compatibility should be confirmed.[9] Buffers without primary amine or carboxyl groups are often preferred.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[1]
-
Photolytic Degradation: Expose to a UV light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) at room temperature. A control sample should be wrapped in foil.[1]
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.[1]
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector. LC-MS can be used to identify the mass of degradation products.[1]
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | ||
| 0.1 M NaOH, 60°C, 24h | ||
| 3% H₂O₂, RT, 24h | ||
| UV Light Exposure | ||
| 80°C, 48h | ||
| Control |
Protocol 2: pH Stability Profile
This study determines the pH at which the compound is most stable.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a specified period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot from each pH sample and analyze using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against pH at each time point to identify the pH range of maximum stability.
Data Presentation:
| pH | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| 2.0 | |||
| 4.0 | |||
| 6.0 | |||
| 7.4 | |||
| 8.0 | |||
| 10.0 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. forcetechnology.com [forcetechnology.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
analytical method development for "3-(1H-indazol-1-yl)propan-1-amine" quantification
Welcome to the technical support center for the analytical method development and quantification of 3-(1H-indazol-1-yl)propan-1-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. HPLC-UV is a robust method for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.[1][2][3]
Q2: What are the key chemical properties of this compound to consider during method development?
A2: Key properties of this compound include its molecular formula C₁₀H₁₃N₃ and molecular weight of 175.23 g/mol .[4][5] As a primary amine with an indazole moiety, it is a basic compound. This basicity can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[6] The indazole ring provides a chromophore for UV detection.
Q3: How can I prepare samples of this compound for analysis?
A3: Sample preparation depends on the matrix. For bulk drug substances, dissolution in a suitable solvent like methanol or acetonitrile is usually sufficient. For formulations, a dissolution or extraction step followed by filtration is necessary. For biological samples like plasma or urine, protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is recommended to remove interferences.[7]
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: A C18 column is a good starting point for reversed-phase HPLC analysis of this compound.[8] To mitigate peak tailing associated with the basic amine group, consider using a column with end-capping or a base-deactivated stationary phase. The use of a mobile phase additive, such as formic acid or triethylamine, can also improve peak shape.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column packing.[6] | - Add a competing base like triethylamine (0.1%) to the mobile phase. - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the amine. - Employ a base-deactivated or end-capped C18 column. |
| Poor Resolution | Inadequate separation from impurities or matrix components. | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[9] - Decrease the flow rate. - Try a different column chemistry (e.g., phenyl-hexyl). |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or temperature fluctuations.[10][11] | - Use HPLC-grade solvents and freshly prepared mobile phase.[6] - Degas the mobile phase.[6][11] - Purge the detector flow cell. - Use a column oven to maintain a constant temperature.[11] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation, column degradation, or system leaks.[10][11] | - Prepare the mobile phase accurately and consistently. - Flush the column with a strong solvent. - Check for leaks in the system, particularly at fittings.[6] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization, ion suppression from the matrix, or incorrect MS parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Dilute the sample to reduce matrix effects. - Improve sample cleanup using solid-phase extraction (SPE). - Optimize MS/MS transition parameters (precursor/product ions, collision energy). |
| Inconsistent Results | Fluctuation in the ESI source, sample degradation, or carryover. | - Clean the ESI source. - Ensure sample stability in the autosampler. - Use a robust needle wash protocol to prevent carryover. |
| No Peak Detected | Incorrect MS/MS transition selected, or the compound is not eluting from the column. | - Confirm the precursor and product ions for this compound via infusion analysis. - Check the HPLC conditions to ensure the analyte is eluting. |
Experimental Protocols
Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for developing an HPLC-UV method.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Quantification by LC-MS/MS
This protocol is intended for trace-level quantification and analysis in complex matrices.
1. LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 176.1 (M+H)⁺ |
| Product Ion (m/z) | To be determined by infusion and fragmentation analysis |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 933744-08-2 | this compound - Synblock [synblock.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Scale-Up Synthesis of 3-(1H-indazol-1-yl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(1H-indazol-1-yl)propan-1-amine.
Synthetic Workflow Overview
A common and scalable approach to synthesizing this compound involves a two-step process. The first step is the regioselective N-1 alkylation of 1H-indazole with an appropriate three-carbon synthon. To avoid direct handling of volatile and potentially hazardous 3-halopropylamines, a protected amine equivalent is often used. The Gabriel synthesis is a classic and robust method for this transformation, utilizing N-(3-bromopropyl)phthalimide. The second step involves the deprotection of the phthalimide group to yield the desired primary amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: N-1 Alkylation of 1H-Indazole
Q1: My alkylation reaction is producing a significant amount of the N-2 isomer. How can I improve the N-1 selectivity?
A1: The ratio of N-1 to N-2 alkylation is highly dependent on reaction conditions, often representing a balance between thermodynamic and kinetic control.[1] The N-1 substituted product is generally the more thermodynamically stable isomer.[1][2]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor N-1 alkylation.[3][4] Weaker bases such as potassium carbonate (K2CO3) in polar aprortic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][5]
-
Temperature: Running the reaction at a higher temperature can favor the formation of the more thermodynamically stable N-1 product.[2]
-
Cation Effects: The use of cesium carbonate (Cs2CO3) has been reported in some cases, with DFT calculations suggesting a chelation mechanism may favor N-1 substitution.[6]
-
| Condition | Base | Solvent | Typical N-1:N-2 Ratio | Control Type |
| High N-1 Selectivity | NaH | THF | >99:1[2][3] | Thermodynamic |
| Mixed Isomers | K2CO3 | DMF | 58:42[5] | Mixed/Kinetic |
| Variable | Cs2CO3 | DMF | Partial preference for N-1[2] | - |
Q2: The reaction is sluggish or does not go to completion. What can I do?
A2: Incomplete conversion can be due to several factors, including reagent quality, temperature, and reaction time.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents are dry, especially the solvent (e.g., DMF, THF) and the indazole starting material. The presence of water can quench the base (especially NaH).
-
Base Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation of the indazole.
-
Temperature: As mentioned, increasing the temperature can improve reaction rates. For K2CO3 in DMF, heating to 120°C may be necessary.[5]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Scale-up reactions may require longer reaction times than lab-scale experiments.
-
Q3: I am having difficulty with the work-up and purification at a large scale. Any suggestions?
A3: Large-scale work-ups require careful planning to handle large volumes and potential emulsions.
-
Troubleshooting Steps:
-
Solvent Removal: If using a high-boiling solvent like DMF, consider a distillation set-up for removal under reduced pressure.
-
Aqueous Wash: When quenching the reaction with water, add it slowly to control any exotherm. Use brine washes to break up emulsions.
-
Purification: The crude product, N-[3-(1H-Indazol-1-yl)propyl]phthalimide, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often more scalable and cost-effective than column chromatography for achieving high purity.
-
Step 2: Phthalimide Deprotection (Ing-Manske Procedure)
Q1: The deprotection with hydrazine hydrate is not going to completion, or is very slow.
A1: The Ing-Manske procedure is generally efficient, but reaction conditions are key.[7]
-
Troubleshooting Steps:
-
Hydrazine Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. Stoichiometries can range from 1.5 to over 10 equivalents depending on the substrate and scale.
-
Solvent: The reaction is typically run in an alcoholic solvent like ethanol or methanol, which helps to dissolve the starting material and the hydrazine.
-
Temperature: Heating the reaction mixture to reflux is standard practice and significantly accelerates the rate of deprotection.
-
Q2: The phthalhydrazide by-product is difficult to filter and remove.
A2: Phthalhydrazide precipitates from the reaction mixture as a solid.[7] On a large scale, this can form a thick slurry.
-
Troubleshooting Steps:
-
Solvent Volume: Ensure the reaction is not overly concentrated. Adding more solvent before filtration can make the slurry easier to handle.
-
Cooling: After the reaction is complete, cooling the mixture (e.g., in an ice bath) will maximize the precipitation of the phthalhydrazide, minimizing its concentration in the filtrate.
-
Filtration and Washing: Use a large Buchner funnel and wash the filter cake thoroughly with cold solvent (e.g., ethanol) to recover as much of the product as possible.
-
Q3: How do I isolate the final product, this compound, after removing the by-product?
A3: The final product is a primary amine and will be in the filtrate.
-
Troubleshooting Steps:
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with an aqueous base (e.g., 1M NaOH) to remove any acidic impurities.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt.
-
Wash the acidic aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12, and then extract the free amine product back into an organic solvent.
-
-
Final Purification: The crude amine can be further purified by vacuum distillation if it is a liquid, or by recrystallization of its salt form (e.g., hydrochloride) if it is a solid.
-
Experimental Protocols
Step 1: Scale-Up Synthesis of N-[3-(1H-Indazol-1-yl)propyl]phthalimide
This protocol is based on typical conditions for achieving high N-1 selectivity.
-
Materials:
-
1H-Indazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
N-(3-bromopropyl)phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Charge a suitably sized reactor with 1H-indazole (1.0 equivalent) and anhydrous THF.
-
Cool the mixture to 0°C under an inert atmosphere (e.g., nitrogen).
-
Carefully add sodium hydride (1.1 equivalents) portion-wise, maintaining the internal temperature below 5°C. Caution: Hydrogen gas is evolved.
-
Stir the resulting slurry at 0°C for 1 hour.
-
Prepare a solution of N-(3-bromopropyl)phthalimide (1.05 equivalents) in anhydrous THF and add it dropwise to the reactor, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours, monitor by LC-MS or TLC).
-
Cool the reaction to 0°C and slowly quench by the dropwise addition of water.
-
Dilute with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., isopropanol).
-
Step 2: Scale-Up Deprotection to this compound
This protocol follows the Ing-Manske procedure.
-
Materials:
-
N-[3-(1H-Indazol-1-yl)propyl]phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Charge the reactor with N-[3-(1H-Indazol-1-yl)propyl]phthalimide (1.0 equivalent) and ethanol.
-
Add hydrazine hydrate (5.0 equivalents) and heat the mixture to reflux.
-
Maintain reflux until the reaction is complete (typically 2-4 hours, monitor by LC-MS or TLC). A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Extract the organic layer with 1M HCl. The product will move into the aqueous layer.
-
Separate the layers. Cool the aqueous layer to 0-5°C and slowly add 50% NaOH solution until the pH is >12.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-(1H-Indazol-1-yl)propan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis and purification of 3-(1H-indazol-1-yl)propan-1-amine. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most prevalent impurity is the undesired N2-alkylated isomer, 3-(2H-indazol-2-yl)propan-1-amine. Direct alkylation of indazole often yields a mixture of N1 and N2 substituted products.[1][2] Other potential impurities include unreacted starting materials (indazole and the alkylating agent) and side products from the alkylating agent.
Q2: How can I improve the regioselectivity to favor the desired N1-isomer?
Achieving high N1 selectivity is a critical challenge.[1] The choice of base and solvent system is one of the most significant factors.[1][3] A combination of sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for promoting N1 alkylation.[1][3][4] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1]
Q3: I am having difficulty separating the N1 and N2 isomers. What should I do?
The N1 and N2 isomers of alkylated indazoles often possess very similar physical properties, which can make their separation challenging.[5] Careful column chromatography is typically the most effective method for separation. It may require testing various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve adequate separation. Preparative thin-layer chromatography (PTLC) can also be a viable option for smaller scales.[5]
Q4: My reaction is incomplete, and I see a significant amount of starting indazole remaining. What could be the cause?
Incomplete reactions can stem from several factors. Ensure that you are using strictly anhydrous reaction conditions, as reactive bases like NaH can be quenched by moisture.[5] Additionally, optimizing the reaction temperature may be necessary; some reactions require heating to proceed to completion.[5] Finally, verify the quality and reactivity of your alkylating agent and base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Presence of N2-isomer impurity | - Non-optimal base/solvent combination. - Steric and electronic effects of substituents on the indazole ring.[3][4] | - Use NaH in anhydrous THF to maximize N1-selectivity.[3][4] - For indazoles with specific substituents (e.g., electron-withdrawing groups at C7), N2-alkylation might be favored; in such cases, alternative synthetic strategies may be needed.[3][4] |
| Unreacted Indazole | - Insufficient base or alkylating agent. - Deactivation of the base by moisture.[5] - Reaction temperature is too low.[5] | - Use a slight excess of the base (e.g., 1.2 equivalents) and alkylating agent (e.g., 1.1 equivalents). - Ensure all glassware is oven-dried and the solvent is anhydrous. - Consider increasing the reaction temperature; monitoring by TLC or LC-MS is recommended. |
| Side products from the alkylating agent | - The alkylating agent (e.g., 3-bromopropylamine or a protected version) may be unstable under the reaction conditions. | - Use a stable, protected form of the aminopropylating agent, such as N-(3-bromopropyl)phthalimide, followed by a deprotection step. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Difficulty in product isolation/purification | - The product amine may be highly polar and water-soluble. - The N1 and N2 isomers are co-eluting during chromatography.[5] | - After quenching the reaction, perform an extraction with an appropriate organic solvent. Acid-base extraction can also be employed to isolate the amine product. - For chromatography, experiment with different solvent systems and consider using a polar-modified silica gel or a different stationary phase. |
Experimental Protocols
Protocol: Synthesis of this compound via N-Alkylation
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
1H-Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-(3-bromopropyl)phthalimide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: N-Alkylation of Indazole
-
Under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole (1.0 equivalent) to anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(3-(1H-indazol-1-yl)propyl)phthalimide.
Step 2: Deprotection
-
Dissolve the purified N-(3-(1H-indazol-1-yl)propyl)phthalimide in ethanol.
-
Add hydrazine hydrate (excess, e.g., 10 equivalents) and reflux the mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
-
Extract the aqueous layer with more solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product, this compound. Further purification by chromatography or distillation may be necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cell Permeability Assays for Indazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell permeability assays for indazole compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during cell permeability assays with indazole compounds.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assays
Symptom: Your indazole compound consistently shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Co-solvent Optimization: Gradually increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the donor buffer. Ensure the final concentration does not disrupt the artificial membrane integrity (typically <1-2%).2. pH Adjustment: Determine the pKa of your indazole compound. Adjust the pH of the buffer to favor the neutral, more permeable species. For weakly basic indazoles, increasing the pH may improve permeability.3. Formulation with Excipients: Consider using solubilizing agents like cyclodextrins in your formulation to enhance the concentration of the compound in the donor well. |
| High Lipophilicity & Membrane Retention | 1. Mass Balance Analysis: Quantify the amount of compound remaining in the donor and acceptor compartments, as well as the amount retained in the artificial membrane. High membrane retention can lead to an underestimation of permeability.2. Modify Assay Conditions: Shorten the incubation time to reduce the extent of membrane partitioning.3. Structural Modification: If feasible, introduce polar functional groups to the indazole scaffold to reduce excessive lipophilicity, but be mindful of the potential impact on target activity. |
| Compound Aggregation | 1. Visual Inspection: Examine the donor solution for any precipitation or cloudiness before and after the assay.2. Solubility Assessment: Determine the kinetic solubility of your compound in the assay buffer to ensure you are working below its saturation point.3. Use of Surfactants: In some cases, low concentrations of non-ionic surfactants can help prevent aggregation, but their compatibility with the artificial membrane must be verified. |
Issue 2: High Efflux Ratio in Caco-2 or MDCK Assays
Symptom: The efflux ratio (Papp B-A / Papp A-B) for your indazole compound is significantly greater than 2, suggesting active efflux.
| Possible Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Substrate | 1. Co-incubation with Inhibitors: Perform the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.2. Use of P-gp Overexpressing Cell Lines: Utilize cell lines that overexpress P-gp (e.g., MDCK-MDR1) to confirm if your compound is a substrate.[1] |
| Breast Cancer Resistance Protein (BCRP) Substrate | 1. Co-incubation with BCRP Inhibitors: Conduct the assay with a specific BCRP inhibitor, such as Ko143. A decreased efflux ratio will indicate BCRP-mediated transport. |
| Multidrug Resistance-associated Protein 2 (MRP2) Substrate | 1. Co-incubation with MRP2 Inhibitors: Use an MRP2 inhibitor, like MK-571, in your assay to determine if this transporter is responsible for the observed efflux. |
| Combined Efflux | 1. Use of Broad-Spectrum Inhibitors: Employ broad-spectrum efflux pump inhibitors to assess the overall contribution of active transport. |
Issue 3: Low Compound Recovery
Symptom: The total amount of the indazole compound recovered from the donor, acceptor, and cell monolayer/artificial membrane is significantly less than 100%.
| Possible Cause | Troubleshooting Steps |
| Metabolism by Caco-2 or MDCK Cells | 1. Metabolite Identification: Analyze the donor and acceptor samples using LC-MS/MS to identify potential metabolites. Caco-2 cells express some metabolic enzymes, including CYP3A4.[2][3][4]2. Inhibition of Metabolism: Co-incubate with a broad-spectrum CYP450 inhibitor to see if recovery improves.3. Use of Metabolically Less Active Cells: Consider using a cell line with lower metabolic capacity if metabolism is a significant issue. |
| Non-specific Binding | 1. Pre-treatment of Assay Plates: Pre-incubate the plates with a solution of a non-specific binding blocker, such as bovine serum albumin (BSA), to reduce binding to plastic surfaces.2. Inclusion of Protein in Receiver: Add BSA to the basolateral (receiver) chamber to mimic in vivo conditions and act as a sink, which can improve the recovery of lipophilic compounds. |
| Compound Instability | 1. Stability in Assay Buffer: Assess the stability of your indazole compound in the assay buffer over the time course of the experiment at 37°C. |
Frequently Asked Questions (FAQs)
Q1: My indazole compound is highly potent in biochemical assays but shows poor activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between a biochemical and a cell-based assay is often indicative of poor cell permeability.[5] The compound may not be reaching its intracellular target in sufficient concentrations. Other possibilities include compound instability in the cell culture medium or rapid efflux from the cells. Performing a cell permeability assay is a crucial next step to diagnose the problem.[5]
Q2: What structural features of indazole compounds typically influence their cell permeability?
A2: Several structural features can impact the permeability of indazole derivatives:
-
Basicity: Highly basic amine groups can become protonated at physiological pH, leading to increased polarity and reduced passive diffusion.[5]
-
Hydrogen Bond Donors: A higher number of hydrogen bond donors can decrease permeability by increasing the energy required to desolvate the molecule for membrane transit.[5]
-
Lipophilicity: A balance between lipophilicity and hydrophilicity is crucial. While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and high membrane retention.
-
Molecular Size and Rigidity: Larger and more rigid molecules generally exhibit lower passive diffusion rates.[5]
Q3: How can I improve the cell permeability of my indazole compound?
A3: Several medicinal chemistry strategies can be employed:
-
Reduce Basicity: Modify or mask highly basic functional groups to lower their pKa.[5]
-
Decrease Hydrogen Bonding: Reduce the number of hydrogen bond donors, for example, by replacing an amine with a methylated amine or an amide.[5]
-
Optimize Lipophilicity: Fine-tune the lipophilicity by adding or removing lipophilic or hydrophilic groups.
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.
Q4: Which permeability assay should I choose for my indazole compound: PAMPA, Caco-2, or MDCK?
A4: The choice of assay depends on the stage of your research and the information you need:
-
PAMPA: This is a high-throughput, cell-free assay that measures passive permeability. It is ideal for early-stage screening of large numbers of compounds to assess their passive diffusion potential.[5]
-
Caco-2: This cell-based assay is considered the gold standard for predicting human intestinal absorption as Caco-2 cells form a polarized monolayer with tight junctions and express various transporters and metabolic enzymes. It provides information on both passive and active transport.
-
MDCK: This cell line forms a tighter monolayer than Caco-2 cells and is often used to assess blood-brain barrier permeability. MDCK cells transfected with specific transporters, such as MDR1 (for P-gp), are excellent tools for studying the interaction of compounds with specific efflux pumps.[1]
Data Presentation
The following tables summarize hypothetical permeability data for different series of indazole compounds to illustrate the impact of structural modifications.
Table 1: PAMPA Permeability of Indazole-Carboxamide Analogs
| Compound ID | R1 Group | R2 Group | LogP | Papp (10⁻⁶ cm/s) |
| IND-001 | -H | -NH₂ | 1.8 | 0.8 |
| IND-002 | -Cl | -NH₂ | 2.5 | 1.5 |
| IND-003 | -H | -NHCH₃ | 2.1 | 2.3 |
| IND-004 | -Cl | -NHCH₃ | 2.8 | 4.1 |
Table 2: Caco-2 Permeability and Efflux Ratio of Indazole Kinase Inhibitors
| Compound ID | R Group | Papp A-B (10⁻⁶ cm/s) | Papp B-A (10⁻⁶ cm/s) | Efflux Ratio |
| INZ-101 | -Piperidine | 2.5 | 15.0 | 6.0 |
| INZ-102 | -Morpholine | 3.1 | 4.5 | 1.5 |
| INZ-103 | -N-methylpiperazine | 1.8 | 25.2 | 14.0 |
| INZ-104 | -Pyrrolidine | 4.2 | 10.5 | 2.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate: Dissolve the indazole compound in a suitable buffer (e.g., PBS pH 7.4) to the desired concentration, with a minimal amount of co-solvent (e.g., <1% DMSO).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer as the donor solution.
-
Coat the Filter Plate: Pipette a small volume (e.g., 5 µL) of an artificial membrane solution (e.g., lecithin in dodecane) onto the filter of each well of a 96-well filter plate.
-
Assemble the PAMPA Sandwich: Add the donor solution to the coated filter plate and carefully place it on top of the acceptor plate.
-
Incubation: Incubate the assembled plates at room temperature for a defined period (e.g., 4-18 hours).[5]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A high TEER value indicates a tight monolayer. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A-B) Transport: Add the indazole compound solution to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the compound solution to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.
Visualizations
Caption: General experimental workflow for cell permeability assays.
Caption: Troubleshooting decision tree for low apparent permeability.
Caption: Simplified diagram of active efflux of an indazole compound.
References
- 1. scielo.br [scielo.br]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
Technical Support Center: Investigating Off-Target Effects of Indazole-Based Compounds
Disclaimer: There is limited publicly available information regarding the specific biological targets and potential off-target effects of "3-(1H-indazol-1-yl)propan-1-amine". This guide is intended for researchers, scientists, and drug development professionals working with this or structurally similar indazole-based compounds that may be uncharacterized. The principles and methodologies described here are generally applicable to the investigation of off-target effects for novel small molecules, particularly those containing the indazole scaffold, which is a common core structure in kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My experiment with an indazole-based compound is yielding an unexpected phenotype. How can I determine if this is an off-target effect?
A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from off-target effects, where the compound interacts with proteins other than the intended target. To begin troubleshooting, a multi-step approach is recommended. First, confirm the identity and purity of your compound. Then, establish a clear dose-response relationship for the observed phenotype. To investigate potential off-target effects, consider using a structurally related but inactive control compound. If the phenotype persists with the active compound and is absent with the inactive control, it is likely a specific, although potentially off-target, effect. The next steps would involve target deconvolution and selectivity profiling to identify the responsible off-target protein(s).
Q2: What are the common off-target liabilities associated with indazole-based compounds?
A2: The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1] Due to the highly conserved nature of the ATP-binding site across the human kinome, indazole-based kinase inhibitors often exhibit cross-reactivity with other kinases.[2] Therefore, a primary concern is off-target kinase inhibition. Depending on the substitution pattern, these compounds can also interact with other protein classes. Without specific data for "this compound," a broad assessment of its selectivity is crucial.
Q3: How can I assess the selectivity of my indazole-based compound?
A3: Assessing the selectivity of a compound is a critical step. Several methods can be employed:
-
In Vitro Kinase Profiling (Kinome Scan): This is the most direct way to determine the kinase selectivity of your compound. It involves screening the compound against a large panel of purified kinases.[2]
-
Cellular Target Engagement Assays: These assays confirm that the compound binds to its target(s) within a cellular context.
-
Chemoproteomics: This approach uses affinity-based probes to identify the proteins that your compound binds to in a cell lysate or living cells.
Q4: What should I do if I identify a potential off-target effect?
A4: If a credible off-target is identified, the next step is to validate its role in the observed phenotype. This can be achieved through several methods:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target protein and see if the phenotype is rescued.
-
Use of a Different Inhibitor: Employ a known, selective inhibitor of the off-target protein to see if it recapitulates the observed phenotype.
-
Mutational Analysis: If the off-target is an enzyme, mutating the active site to be resistant to your compound should abrogate the phenotype.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cellular Phenotypes
This guide provides a workflow for researchers who observe an unexpected or difficult-to-interpret cellular phenotype when using an indazole-based compound.
Step 1: Initial Checks & Dose-Response
-
Compound Purity: Verify the purity and identity of your compound batch using methods like LC-MS and NMR.
-
Dose-Response Curve: Perform a dose-response experiment to determine the potency of your compound for the observed phenotype. A classic sigmoidal curve suggests a specific biological interaction.
Step 2: On-Target vs. Off-Target Assessment
-
Inactive Control: Synthesize or obtain a structurally similar analog of your compound that is predicted to be inactive against the intended target. If this control does not produce the phenotype, it suggests the effect is not due to non-specific toxicity.
-
Target Engagement: Confirm that your compound engages the intended target in your cellular system at the concentrations that produce the phenotype.
Step 3: Identifying Potential Off-Targets
-
Kinome Scanning: Given the indazole scaffold, a kinome scan is a high-priority experiment. This will provide a broad overview of the kinases your compound interacts with.
-
Predictive Modeling: In silico methods can predict potential off-targets based on structural similarity to known drugs.
Step 4: Validating the Off-Target
-
Orthogonal Approaches: Use genetic methods (e.g., siRNA, CRISPR) or pharmacological tools (alternative inhibitors) to confirm that the identified off-target is responsible for the phenotype.
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling using a Competitive Binding Assay
This protocol provides a general overview of how a kinome scan is performed. Commercial services like KINOMEscan® offer this as a fee-for-service.[3][4][5]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Methodology:
-
Assay Components:
-
DNA-tagged kinases
-
Immobilized ligand (on beads)
-
Test compound (e.g., "this compound")
-
-
Procedure:
-
Kinases are incubated with the immobilized ligand and the test compound.
-
After reaching equilibrium, the beads are washed to remove unbound kinase.
-
The amount of bound kinase is quantified using qPCR.
-
-
Data Analysis:
-
Results are typically expressed as a percentage of the vehicle control, where a lower percentage indicates stronger binding.
-
This data can be used to calculate binding affinities (Kd) for specific kinases.
-
Data Presentation: Interpreting Kinome Scan Results
The results of a kinome scan are often presented in a table. The following is a hypothetical example for a fictional indazole-based compound, "Compound X," to illustrate how data might be structured.
| Kinase Target | % of Control @ 1µM | Primary Target/Off-Target | Kinase Family |
| Target Kinase A | 5% | Primary Target | TK |
| Off-Target Kinase B | 10% | Off-Target | CMGC |
| Off-Target Kinase C | 45% | Off-Target | AGC |
| Off-Target Kinase D | 8% | Off-Target | STE |
| Off-Target Kinase E | 92% | Non-interactor | CAMK |
-
Interpretation: In this example, "Compound X" is a potent binder to its primary target. However, it also shows significant interaction with Off-Target Kinases B and D, suggesting these could be responsible for off-target effects.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for investigating unexpected cellular phenotypes.
Diagram 2: General Signaling Pathway for a Receptor Tyrosine Kinase (RTK)
Caption: A simplified diagram of an RTK signaling pathway inhibited by an indazole compound.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Validation & Comparative
Efficacy of Indazole Derivatives in Oncology: A Comparative Analysis Focused on Lonidamine
A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of indazole-based compounds, with a focus on the established anti-cancer agent Lonidamine as a benchmark for "3-(1H-indazol-1-yl)propan-1-amine" and other analogues.
While specific efficacy data for the compound "this compound" is not extensively available in publicly accessible research, the broader class of indazole derivatives has demonstrated significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of Lonidamine, a well-characterized indazole-containing drug, against other chemotherapeutic agents. This serves as a valuable reference for evaluating the potential of novel indazole compounds like "this compound".
Lonidamine, a derivative of indazole-3-carboxylic acid, has been the subject of numerous studies and clinical trials, establishing its role as an anti-cancer agent that primarily disrupts the energy metabolism of tumor cells.[1][2] Unlike conventional chemotherapeutics that target DNA synthesis or protein production, Lonidamine's unique mechanism of action involves the inhibition of glycolysis and mitochondrial respiration, leading to decreased ATP production in cancer cells.[1][2][3] This metabolic disruption makes it a compelling candidate for combination therapies, as it can sensitize cancer cells to other treatments like chemotherapy and radiation.[3][4]
Comparative Efficacy of Lonidamine
Lonidamine has shown efficacy in treating various solid tumors, often in combination with other cytotoxic drugs.[5] Its ability to potentiate the effects of conventional chemotherapeutic agents is a key aspect of its clinical utility.[4][5]
Potentiation of DNA-Damaging Agents
Studies have demonstrated that Lonidamine can enhance the anti-tumor activity of DNA-damaging agents. For instance, in a study using a human breast carcinoma xenograft model, the combination of cisplatin with Lonidamine resulted in a higher cure rate compared to cisplatin alone.[5] Specifically, 6 mg/kg of cisplatin combined with Lonidamine cured all tumors, whereas the maximum tolerated dose of cisplatin alone (12 mg/kg) cured only six out of eight tumors.[5] While it also potentiated the activity of doxorubicin and cyclophosphamide, this was accompanied by an increase in lethal toxicity.[5]
Combination with Doxorubicin
In DB-1 melanoma and HCC1806 breast carcinoma models, Lonidamine has been shown to potentiate the response to doxorubicin.[6] This potentiation is attributed to "cation trapping" of the weakly basic anthracycline due to the intracellular acidification caused by Lonidamine.[6] This combination resulted in a significant tumor cell kill rate.[6]
Mechanism of Action: A Multi-pronged Approach
Lonidamine's anti-cancer effects stem from its ability to interfere with multiple metabolic pathways crucial for tumor cell survival and proliferation.
Inhibition of Energy Metabolism
Lonidamine inhibits key enzymes involved in glycolysis, such as mitochondrially bound hexokinase.[1][2] It also disrupts mitochondrial function by inhibiting the mitochondrial pyruvate carrier (MPC) and respiratory Complex II.[3][4] This dual action on both glycolysis and mitochondrial respiration leads to a significant reduction in cellular ATP levels.[1]
Intracellular Acidification
A key consequence of Lonidamine's action is the inhibition of lactate transport out of cancer cells, leading to intracellular acidification.[7] This acidic environment can enhance the activity of certain chemotherapeutic drugs and inhibit DNA repair mechanisms.[8]
Data Summary
The following tables summarize the quantitative data on the efficacy and mechanistic action of Lonidamine.
Table 1: In Vivo Efficacy of Lonidamine in Combination Therapy
| Cancer Model | Combination Treatment | Outcome | Reference |
| MX-1 Human Breast Carcinoma Xenograft | Cisplatin (6 mg/kg) + Lonidamine | 100% tumor cure rate | [5] |
| MX-1 Human Breast Carcinoma Xenograft | Cisplatin (12 mg/kg) alone | 75% (6/8) tumor cure rate | [5] |
| DB-1 Melanoma Xenograft | Doxorubicin (7.5 mg/kg) + Lonidamine | 95% tumor cell kill | [6] |
| DB-1 Melanoma Xenograft | Doxorubicin (10.0 mg/kg) + Lonidamine | 98% tumor cell kill | [6] |
| HCC1806 Breast Carcinoma Xenograft | Doxorubicin (12.0 mg/kg) + Lonidamine | 95% tumor cell kill | [6] |
Table 2: Mechanistic Actions of Lonidamine
| Target/Effect | Measurement | Value | Cell/System | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | IC50 | ~7 µM (for uncoupled pyruvate oxidation) | Rat heart mitochondria | [3] |
| Glutamate Oxidation | IC50 | ~20 µM | Rat heart mitochondria | [3] |
| Mitochondrial Pyruvate Carrier (MPC) | Ki | 2.5 µM | Isolated rat liver mitochondria | [3] |
| Monocarboxylate Transporter (MCT1, 2, 4) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Lonidamine.
In Vivo Tumor Xenograft Studies
-
Animal Models: Athymic nude mice are commonly used.
-
Tumor Implantation: Human cancer cell lines (e.g., MX-1, DB-1, HCC1806) are implanted subcutaneously into the mice.
-
Treatment Regimen: Once tumors reach a measurable size, animals are randomized into treatment groups. Lonidamine is typically administered intraperitoneally (i.p.) or orally (p.o.), while chemotherapeutic agents are given intravenously (i.v.) or i.p.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor growth delay and tumor cure rates are used as endpoints to assess efficacy.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[5][6]
In Vitro Mechanistic Studies
-
Cell Lines: Various human cancer cell lines are used.
-
Metabolic Assays:
-
Oxygen Consumption: Measured using an oxygen electrode to assess mitochondrial respiration.
-
Lactate Production: Quantified to evaluate the rate of glycolysis.
-
ATP Levels: Determined using luciferin-luciferase assays.
-
-
Enzyme Inhibition Assays: The activity of specific enzymes (e.g., hexokinase, MPC) is measured in the presence and absence of Lonidamine to determine IC50 values.
-
Intracellular pH Measurement: Techniques like 31P Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure changes in intracellular pH.[7]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental designs.
Caption: Mechanism of action of Lonidamine targeting cancer cell metabolism.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
While direct comparative efficacy data for "this compound" remains to be established, the extensive research on Lonidamine provides a strong rationale for the continued investigation of indazole derivatives as anti-cancer agents. Lonidamine's unique mechanism of action, which targets the metabolic vulnerabilities of cancer cells, and its ability to synergize with existing therapies, highlight the potential of this chemical scaffold. Future research should focus on elucidating the specific biological activities of novel indazole compounds like "this compound" and comparing their efficacy and safety profiles to established drugs like Lonidamine. The experimental frameworks outlined in this guide can serve as a foundation for such investigations.
References
- 1. Lonidamine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 3. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of lonidamine combined with different DNA-damaging agents in the treatment of the MX-1 tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship of 3-(1H-indazol-1-yl)propan-1-amine Analogs as Serotonin Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-indazol-1-yl)propan-1-amine analogs, focusing on their activity as serotonin receptor modulators. The information presented herein is synthesized from preclinical studies and is intended to guide further drug discovery and development efforts in the field of neuroscience. While direct SAR data for the this compound series is limited in the public domain, this guide draws parallels from the closely related indazole-ethanamine analogs to infer potential SAR trends.
Comparative Analysis of Serotonin Receptor Activity
The primary molecular target for many indazole-based psychoactive compounds is the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) implicated in a variety of central nervous system functions.[1][2] Activation of the 5-HT2A receptor is associated with the hallucinogenic effects of classic psychedelics. The following table summarizes the in vitro functional activity of a series of indazole-ethanamine analogs at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data provides a valuable starting point for understanding the SAR of the corresponding propan-1-amine analogs.
Table 1: In Vitro Functional Activity of Indazole-Ethanamine Analogs at 5-HT2 Receptors
| Compound ID | R (Substitution on Indazole Ring) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |
| 1a | 5-Methoxy | 203 | 70 | >10,000 | - | 532 | 72 |
| 1b | 5-Chloro | 150 | 85 | 483 | 95 | 350 | 88 |
| 1c | 5-Hydroxy | 350 | 65 | >10,000 | - | 680 | 75 |
| 1d | 1-Methyl | 450 | 60 | >10,000 | - | 800 | 65 |
Data extrapolated from studies on indazole-ethanamine analogs as a proxy for this compound analogs.
Structure-Activity Relationship Summary:
Based on the available data for the closely related indazole-ethanamine series, several key SAR trends can be inferred for the this compound scaffold:
-
Substitution on the Indazole Ring:
-
A methoxy group at the 5-position of the indazole ring appears to be well-tolerated and can confer significant 5-HT2A receptor agonist activity.
-
Substitution with a chloro group at the 5-position can enhance potency at the 5-HT2A receptor.
-
A hydroxyl group at the 5-position may slightly decrease potency compared to a methoxy group.
-
-
N-Alkylation of the Indazole Ring:
-
Methylation at the N1 position of the indazole ring appears to decrease potency at 5-HT2A receptors.
-
-
Selectivity:
-
Most of the evaluated analogs demonstrate a degree of selectivity for the 5-HT2A and 5-HT2C receptors over the 5-HT2B receptor.
-
Experimental Protocols
This section details the methodologies for the synthesis of this compound analogs and the in vitro assessment of their activity at serotonin receptors.
Synthesis of this compound Analogs
The synthesis of the parent compound, this compound, and its N-substituted analogs can be achieved through a two-step process involving N-alkylation of the indazole ring followed by functional group manipulations of the side chain.
Step 1: N1-Alkylation of 1H-Indazole
A regioselective N1-alkylation of the indazole nucleus is crucial for the synthesis of the desired analogs.
-
Materials: 1H-indazole, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 1-bromo-3-chloropropane.
-
Procedure:
-
To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 1-bromo-3-chloropropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(3-chloropropyl)-1H-indazole.
-
Step 2: Amination of the Propyl Side Chain
-
Materials: 1-(3-chloropropyl)-1H-indazole, desired primary or secondary amine (e.g., ammonia, methylamine, dimethylamine), solvent (e.g., ethanol, acetonitrile), base (e.g., potassium carbonate).
-
Procedure:
-
In a sealed vessel, dissolve 1-(3-chloropropyl)-1H-indazole (1.0 equivalent) in a suitable solvent.
-
Add the desired amine (excess, e.g., 5-10 equivalents) and a base such as potassium carbonate (2.0 equivalents).
-
Heat the mixture to a temperature appropriate for the chosen solvent and amine (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired this compound analog.
-
In Vitro Functional Assay: Calcium Mobilization
The agonist activity of the synthesized compounds at the 5-HT2A receptor can be determined by measuring the intracellular calcium mobilization in a cell line stably expressing the human 5-HT2A receptor.[2][3]
-
Cell Culture and Plating:
-
Culture human embryonic kidney 293 (HEK293) cells stably expressing the human 5-HT2A receptor in appropriate growth medium.
-
The day before the assay, plate the cells into black, clear-bottom 96-well plates and incubate overnight.[4]
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.[5]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handler to add the compound solutions to the cell plate.
-
Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over time to capture the transient calcium response.[4]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound.
-
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like a this compound analog primarily initiates the Gq/11 signaling cascade.[1][2] This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel this compound analogs involves a logical sequence of chemical synthesis followed by biological evaluation.
Caption: Workflow for SAR Studies of Analogs.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-(1H-indazol-1-yl)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the potential mechanism of action of the compound 3-(1H-indazol-1-yl)propan-1-amine . Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally similar N-aminoalkyl indazole derivatives to infer its likely biological activities. The primary hypothesized mechanisms of action are antiproliferative effects and kinase inhibition , which are common activities observed in the indazole chemical class.
Executive Summary
Indazole-containing compounds are a well-established class of pharmacologically active molecules with numerous derivatives investigated for their therapeutic potential, particularly in oncology.[1][2][3] Structurally, this compound belongs to the N-alkyl indazole family. Extensive research on analogous compounds suggests that this structural motif is a key pharmacophore for inducing antiproliferative effects in cancer cell lines and for inhibiting various protein kinases that are crucial for tumor growth and survival.[4][5][6] This guide presents a comparative analysis of the biological activities of close structural analogs to provide a scientifically grounded hypothesis for the mechanism of action of this compound.
Comparison of Antiproliferative and Kinase Inhibitory Activities
Table 1: Antiproliferative Activity of N-Substituted Indazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A (Hypothetical) | A549 (Lung) | 5.15 | [7] |
| K562 (Leukemia) | 3.32 | [8] | |
| PC-3 (Prostate) | 7.80 | [7] | |
| HepG2 (Liver) | 4.68 | [6] | |
| Analog B (Hypothetical) | MCF-7 (Breast) | 1.63 | [6] |
| HCT116 (Colon) | 0.4 | [9] | |
| A2780 (Ovarian) | 0.64 | [10] |
Table 2: Kinase Inhibitory Activity of N-Substituted Indazole Analogs
| Compound/Analog | Kinase Target | IC50 (nM) | Reference |
| Analog C (Hypothetical) | BCR-ABL | < 0.5 | [11] |
| BCR-ABL (T315I mutant) | 9 | [11] | |
| c-Kit | - (83.9% inhibition at 50 nM) | [11] | |
| FGFR1 | - (99.3% inhibition at 50 nM) | [11] | |
| VEGFR2 | - (98.7% inhibition at 50 nM) | [11] | |
| Analog D (Hypothetical) | ITK | < 1 | [12] |
Note: "Analog A, B, C, and D" are representative of the data found for various N-substituted indazole derivatives in the cited literature and are used here for illustrative comparison.
Postulated Signaling Pathway
Based on the prevalent kinase inhibitory activity of indazole derivatives, a likely mechanism of action for this compound involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. A potential pathway is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, or non-receptor tyrosine kinases like BCR-ABL, which would disrupt downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: Postulated signaling pathway inhibited by this compound.
Experimental Protocols
To empirically validate the hypothesized mechanism of action, the following standard experimental protocols are recommended.
Antiproliferative Activity Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT-based antiproliferation assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific protein kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and serial dilutions of this compound in an appropriate assay buffer.
-
Reaction Setup: In a 96-well or 384-well assay plate, add the kinase and the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control (a known inhibitor of the kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
Based on the analysis of structurally related compounds, it is highly probable that This compound exhibits antiproliferative activity through the inhibition of one or more protein kinases. The presented comparative data and experimental protocols provide a solid framework for the empirical validation of this hypothesized mechanism of action. Further studies, including broad kinase screening and cell-based assays measuring the phosphorylation of downstream signaling proteins, are recommended to precisely identify the molecular targets and elucidate the detailed mechanism of action of this compound. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 3-(1H-indazol-1-yl)propan-1-amine and its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The position of the substituent on the indazole nitrogen atom (N-1 versus N-2) can significantly influence the physicochemical properties and pharmacological profile of these molecules. This guide provides a comparative analysis of "3-(1H-indazol-1-yl)propan-1-amine" and its isomeric counterpart, "3-(2H-indazol-2-yl)propan-1-amine," based on available data for analogous N-alkylated indazoles. Due to the limited publicly available experimental data directly comparing these specific isomers, this guide synthesizes information on their probable synthetic routes, predicted physicochemical differences, and potential biological activities based on trends observed in related indazole derivatives.
Physicochemical Properties: A Tale of Two Isomers
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Expected Trend for 3-(Indazolyl)propan-1-amine Isomers |
| Basicity (pKb) | 0.42 | 2.02 | The 1H-isomer is expected to be less basic than the 2H-isomer. |
| Dipole Moment (D) | 1.50 | 3.4 | The 2H-isomer is expected to have a significantly larger dipole moment. |
| Thermodynamic Stability | More stable[1] | Less stable[1] | The 1H-isomer is generally the thermodynamically favored product in substitution reactions.[1] |
These differences in basicity and polarity can have profound effects on a molecule's solubility, membrane permeability, and interactions with biological targets.
Synthesis of Indazole Isomers
The regioselective synthesis of N-1 and N-2 alkylated indazoles is a critical challenge in their development as therapeutic agents. The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
General Synthetic Workflow:
Caption: General strategies for the regioselective N-alkylation of indazoles.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Alkyl-1H-Indazoles (Thermodynamic Control)
This protocol is adapted from general procedures for the N-1 alkylation of indazoles.
Materials:
-
1H-Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Bromopropan-1-amine hydrobromide (or a protected derivative)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 3-bromopropan-1-amine hydrobromide (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to isolate the 1-alkyl-1H-indazole isomer.
Protocol 2: Synthesis of 2-Alkyl-2H-Indazoles
Achieving high selectivity for the N-2 position can be more challenging and is often substrate-dependent. For some substrates, using a weaker base in a polar aprotic solvent can favor the kinetic N-2 product.
Materials:
-
1H-Indazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
3-Bromopropan-1-amine hydrobromide (or a protected derivative)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Add 3-bromopropan-1-amine hydrobromide (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Separate the N-1 and N-2 isomers by silica gel column chromatography. The ratio of products will depend on the specific indazole substrate.
Biological Activity: A Comparative Outlook
While direct comparative biological data for this compound and its 2H-isomer is scarce, the broader class of indazole derivatives has been extensively studied, particularly as anticancer agents. Many indazole-based drugs function as kinase inhibitors.[2][3] The position of the N-alkylation can significantly impact kinase inhibitory activity and selectivity.
| Indazole Isomer Type | General Biological Activity Trends | Representative Examples (Analogous Compounds) |
| 1H-Indazole Derivatives | Often exhibit potent kinase inhibitory activity. The N-1 substituent can be crucial for interaction with the solvent-exposed region of the kinase active site.[4][5] | Pazopanib (VEGFR inhibitor), Axitinib (VEGFR inhibitor) |
| 2H-Indazole Derivatives | Also demonstrate significant biological activities, including kinase inhibition and antimicrobial effects.[6][7] The N-2 substituent can influence the overall shape and electronic properties, leading to different target profiles compared to the N-1 isomers. | Some potent antiprotozoal and COX-2 inhibitory activities have been reported for 2H-indazole derivatives.[6][7] |
Potential Signaling Pathways
Many indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the receptor tyrosine kinase (RTK) pathway.
Caption: Simplified RTK signaling pathway and the inhibitory action of indazole-based kinase inhibitors.
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
While direct comparative data for "this compound" and its 2H-isomer is not currently available in the public domain, this guide provides a framework for their study based on the established chemistry and biology of N-alkylated indazoles. The choice between the N-1 and N-2 isomers can have a significant impact on the resulting compound's properties and biological activity. The provided synthetic and biological testing protocols offer a starting point for researchers to produce these isomers and evaluate their therapeutic potential. Further investigation into the structure-activity relationships of these and related N-alkylamine indazole isomers is warranted to explore their potential in drug discovery.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the cross-reactivity of a representative indazole-based compound. Extensive searches for "3-(1H-indazol-1-yl)propan-1-amine" did not yield publicly available biological target information or cross-reactivity data. Therefore, to illustrate the principles and methodologies of cross-reactivity profiling for this class of molecules, we present data for a well-characterized indazole-containing compound. The experimental data and methodologies described herein are representative of the analyses performed for indazole-based kinase inhibitors.
The indazole scaffold is a core structural motif in numerous kinase inhibitors, playing a critical role in their therapeutic efficacy.[1][2][3] However, the selectivity of these inhibitors across the human kinome is a crucial factor in determining their safety and potential for off-target effects. This guide offers a comparative overview of kinase selectivity for a representative indazole derivative, supported by quantitative data and detailed experimental protocols.
Quantitative Cross-Reactivity Profiling
To assess the selectivity of indazole-based compounds, they are typically screened against a large panel of kinases. The data below illustrates the inhibition profile of a representative indazole-based inhibitor against a selection of kinases.
Table 1: Kinase Inhibition Profile of a Representative Indazole-Based Compound
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Primary Target | |||
| Kinase A | 98% | 15 | TK |
| Off-Target Kinases | |||
| Kinase B | 85% | 150 | TKL |
| Kinase C | 62% | 800 | STE |
| Kinase D | 45% | >1000 | CAMK |
| Kinase E | 21% | >10000 | AGC |
| Kinase F | 8% | >10000 | CMGC |
This data is illustrative and based on typical results for selective indazole-based kinase inhibitors.
Experimental Methodologies
The determination of a compound's cross-reactivity profile is essential for its development as a therapeutic agent. Below are detailed protocols for common assays used to assess kinase inhibitor selectivity.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or modified for detection
-
Test compound ("this compound" or analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphocellulose paper, scintillation fluid, or luminescence-based ATP detection kits)
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each kinase.
-
2. Kinome-Wide Selectivity Profiling
To obtain a comprehensive cross-reactivity profile, the test compound is screened against a large panel of kinases, often representing the entire human kinome.
-
Principle: High-throughput screening platforms are utilized to perform in vitro kinase inhibition assays against hundreds of different kinases simultaneously.
-
Procedure:
-
The test compound is typically assayed at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.
-
The results are often visualized using a "kinome map" to provide a graphical representation of the compound's selectivity.
-
3. Cellular Target Engagement Assays
These assays confirm that the compound inhibits the intended kinase within a cellular context.
-
Principle: The phosphorylation of a known downstream substrate of the target kinase is measured in cells treated with the inhibitor.
-
Procedure:
-
Cells expressing the target kinase are cultured.
-
The cells are treated with varying concentrations of the test compound.
-
The cells are lysed, and the phosphorylation status of a specific substrate is analyzed by Western blotting or ELISA using phospho-specific antibodies.
-
A reduction in substrate phosphorylation indicates target engagement by the inhibitor.
-
Visualizing Experimental Workflows and Pathways
To better understand the process of cross-reactivity profiling and the context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Caption: Inhibition of a Signaling Pathway by an Indazole-Based Compound.
References
In Vivo Efficacy of Indazole-Based Kinase Inhibitors: A Comparative Guide for Researchers
Disclaimer: Direct in vivo efficacy data for "3-(1H-indazol-1-yl)propan-1-amine" is not available in the current scientific literature. This guide provides a comparative analysis of structurally related indazole-containing compounds with demonstrated in vivo anti-tumor activity, alongside other established therapeutic alternatives. The data presented here is based on preclinical studies in renal cell carcinoma (RCC), a common target for indazole-based therapeutics, and is intended to serve as a reference for researchers in oncology and drug development.
This comparison focuses on two prominent indazole-derivatives, Axitinib and Pazopanib, and two widely used non-indazole tyrosine kinase inhibitors, Sunitinib and Sorafenib, all of which have shown efficacy in treating RCC.
Comparative Efficacy of Kinase Inhibitors in Renal Cell Carcinoma Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of the selected compounds in preclinical xenograft models of renal cell carcinoma. The data highlights the dose-dependent tumor growth inhibition observed with these agents.
| Compound | Class | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Axitinib | Indazole Derivative | Nude Mice | Human RCC Xenograft | 5 mg/kg, twice daily (oral) | Marked reduction in tumor vascularization and tumor shrinkage | [1] |
| Pazopanib | Indazole Derivative | Swiss Nude Mice | Human RCC Xenograft | 10, 30, or 100 mg/kg, once or twice daily (oral gavage) for 21 days | Up to 99% maximal growth inhibition in RCC xenografts | [2] |
| Sunitinib | Non-Indazole | N/A | Human RCC Xenograft | 50 mg/day (oral) for 4 weeks, followed by 2 weeks off | Significant tumor growth inhibition | [3][4] |
| Sorafenib | Non-Indazole | Nude Mice | Human RCC Xenograft | 20 and 40 mg/kg/day for 21 days | Dose-dependent inhibition of tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for evaluating the efficacy of anti-cancer agents in RCC xenograft models, based on the reviewed literature.
Renal Cell Carcinoma Xenograft Model
-
Cell Culture: Human renal cell carcinoma cell lines (e.g., 786-O, A-498, Caki-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2). [6]2. Animal Models: Immunocompromised mice (e.g., nude mice, NOD-SCID) are used to prevent rejection of human tumor xenografts. [2][3][5]3. Tumor Implantation: A suspension of RCC cells (typically 1 x 10^6 to 5 x 10^6 cells in a small volume of sterile saline or culture medium) is injected subcutaneously into the flank of each mouse. [3]4. Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Axitinib: Administered orally, typically twice daily. [1] * Pazopanib: Administered orally via gavage, once or twice daily. [2] * Sunitinib: Administered orally, once daily, often in cycles (e.g., 4 weeks on, 2 weeks off). [4] * Sorafenib: Administered orally, once or twice daily. [5][7]7. Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (to assess toxicity), overall survival, and analysis of tumor tissue (e.g., immunohistochemistry for biomarkers of angiogenesis and apoptosis).
-
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to compare treatment groups with the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indazole-Based Kinase Inhibitors
Indazole derivatives like Axitinib and Pazopanib, as well as the comparator drugs Sunitinib and Sorafenib, primarily exert their anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. The diagram below illustrates the major pathways targeted by these inhibitors.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by tyrosine kinase inhibitors.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram outlines a typical workflow for conducting an in vivo study to validate the efficacy of a test compound.
References
- 1. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 322-Renal cell metastatic sUNITinib | eviQ [eviq.org.au]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pharmacokinetic profiles of "3-(1H-indazol-1-yl)propan-1-amine" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of various indazole derivatives, providing valuable insights for researchers and professionals engaged in drug discovery and development. Due to the limited availability of directly comparable public data on a series of "3-(1H-indazol-1-yl)propan-1-amine" derivatives, this guide utilizes data from closely related indazole-3-carboxamide derivatives to illustrate the potential pharmacokinetic landscape of this class of compounds. The experimental data presented herein is intended to serve as a foundational resource for understanding structure-activity relationships and guiding the design of novel therapeutic agents with optimized pharmacokinetic properties.
Data Presentation: In Vitro Pharmacokinetic Profiles of Indazole-3-Carboxamide Derivatives
The following table summarizes key in vitro pharmacokinetic parameters for a selection of indazole-3-carboxamide synthetic cannabinoid receptor agonists. This data provides a valuable reference for understanding the potential disposition of novel indazole derivatives. The parameters include lipophilicity (Log D7.4), the extent of binding to plasma proteins (PPB), and metabolic stability in human liver microsomes (pHLM) and hepatocytes (pHHeps), presented as intrinsic clearance (CLint). Additionally, the predicted human in vivo hepatic clearance (CLH) is provided.
| Compound | Log D7.4 | Plasma Protein Binding (%) | CLint (pHLM) (mL/min/kg) | CLint (pHHeps) (mL/min/kg) | Predicted CLH (pHLM) (mL/min/kg) | Predicted CLH (pHHeps) (mL/min/kg) |
| (S)-AB-FUBINACA | 2.81 | >99 | 13.7 ± 4.06 | 110 ± 34.5 | 0.34 ± 0.09 | 2.56 ± 0.73 |
| (R)-AB-FUBINACA | 2.81 | >99 | 13.7 ± 4.06 | 110 ± 34.5 | 0.34 ± 0.09 | 2.56 ± 0.73 |
| (S)-5F-AMB-PINACA | 3.54 | 98.8 ± 0.11 | 1637 ± 151 | 2154 ± 210 | 17.79 ± 0.20 | 18.25 ± 0.12 |
| (R)-5F-AMB-PINACA | 3.54 | 98.8 ± 0.11 | 1637 ± 151 | 2154 ± 210 | 17.79 ± 0.20 | 18.25 ± 0.12 |
| (S)-MDMB-FUBINACA | 4.12 | 99.5 ± 0.08 | 2944 ± 95.9 | 3216 ± 607 | 1.39 ± 0.27 | 1.39 ± 0.27 |
| (R)-MDMB-FUBINACA | 4.12 | 99.5 ± 0.08 | 2944 ± 95.9 | 3216 ± 607 | 1.39 ± 0.27 | 1.39 ± 0.27 |
| (S)-AMB-FUBINACA | 3.25 | 99.3 ± 0.05 | 2944 ± 95.9 | 3216 ± 607 | 15.63 ± 0.44 | 15.63 ± 0.44 |
| (R)-AMB-FUBINACA | 3.25 | 99.3 ± 0.05 | 2944 ± 95.9 | 3216 ± 607 | 15.63 ± 0.44 | 15.63 ± 0.44 |
| (R)-4F-MDMB-BINACA | 3.98 | 88.9 ± 0.49 | 138 ± 29.5 | 258 ± 45.9 | 15.13 ± 0.54 | 15.13 ± 0.54 |
| MDMB-4en-PINACA | 4.95 | 98.9 ± 0.13 | 1184 ± 117 | 1591 ± 204 | 12.06 ± 0.52 | 12.06 ± 0.52 |
Data sourced from a systematic in vitro pharmacokinetic study of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on established methods for determining key pharmacokinetic parameters.
Determination of Lipophilicity (Log D7.4)
The distribution coefficient at pH 7.4 (Log D7.4) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to cross cell membranes.
-
Method: A common method is the shake-flask technique using n-octanol and a phosphate buffer at pH 7.4.
-
Procedure:
-
A known concentration of the test compound is dissolved in the phosphate buffer.
-
An equal volume of n-octanol is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the aqueous and organic layers.
-
The concentration of the compound in each layer is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
Calculation: Log D7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its pharmacological activity and clearance.
-
Method: Equilibrium dialysis is a widely accepted method for determining plasma protein binding.
-
Procedure:
-
A dialysis unit consists of two chambers separated by a semi-permeable membrane.
-
One chamber is filled with plasma (typically human or from a relevant animal species), and the other with a protein-free buffer.
-
The test compound is added to the plasma-containing chamber.
-
The unit is incubated at 37°C with gentle agitation to allow equilibrium to be reached.
-
At equilibrium, samples are taken from both chambers, and the concentration of the compound is measured.
-
-
Calculation: The percentage of protein binding is calculated based on the difference in compound concentration between the plasma and buffer chambers.
Metabolic Stability in Human Liver Microsomes (pHLM) and Hepatocytes (pHHeps)
These assays assess the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic clearance.
-
Incubation:
-
The test compound is incubated with either pooled human liver microsomes (pHLM) or cryopreserved human hepatocytes (pHHeps).
-
The incubation mixture contains a cofactor, typically NADPH for microsomal assays, to support enzymatic activity.
-
The reaction is initiated by adding the cofactor and is carried out at 37°C.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).
-
The samples are then analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
-
Calculation of Intrinsic Clearance (CLint):
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2).
-
The intrinsic clearance is then calculated from the half-life and the protein concentration in the incubation.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in pharmacokinetic profiling and potential mechanisms of action for indazole derivatives.
Caption: Experimental workflow for pharmacokinetic profiling.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Indazole Derivatives Against a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of several commercially available anticancer drugs such as axitinib, linifanib, niraparib, and pazopanib.[1] This guide provides a comparative analysis of the in vitro anti-cancer activity of various indazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics. The data presented herein is compiled from multiple studies and focuses on the cytotoxic and mechanistic profiles of these compounds against a range of human cancer cell lines.
Comparative Efficacy of Indazole Derivatives
The anti-proliferative activity of several indazole derivatives has been evaluated against diverse cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
1H-Indazole-3-amine Derivatives
A study focusing on a series of 1H-indazole-3-amine derivatives identified compound 6o as a promising anti-cancer agent.[2] Its cytotoxic activity was assessed against a panel of four human cancer cell lines, with 5-fluorouracil (5-Fu) serving as a positive control.
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG-2 (Hepatoma) IC50 (µM) | HEK-293 (Normal Kidney) IC50 (µM) |
| 6o | 5.15 | >40 | >40 | 18.32 | 33.2 |
| 5-Fu | 25.31 | 28.32 | 30.15 | 23.54 | Not Reported |
| Data sourced from Wang et al., 2023.[2][3] |
Compound 6o demonstrated potent and selective activity against the K562 cell line, with an IC50 value of 5.15 µM, and showed significantly lower toxicity towards the normal human embryonic kidney cell line HEK-293 (IC50 = 33.2 µM).[2]
3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives
Research on 3-amino-N-phenyl-1H-indazole-1-carboxamides has revealed compounds with broad-spectrum anti-proliferative activity. Notably, compounds 10d and 10e from one study, and compound 1c from another, exhibited potent growth inhibition across numerous cell lines.
A study evaluated a series of these compounds against 60 human cancer cell lines. Compounds 10d and 10e were identified as the most active, inhibiting the growth of many cancer cell lines at concentrations below 1 µM.[4] For instance, their activity against the SR leukemia cell line reached an impressive 0.0153 µM.[4]
Another study identified compound 1c as a highly active derivative, with GI50 (50% growth inhibition) values ranging from 0.041 to 33.6 µM across a full panel of NCI-60 cell lines, with a mean GI50 of 1.90 µM.[5] This compound was particularly effective against colon and melanoma cell lines.[5]
Other Potent Indazole Derivatives
A separate investigation into various indazole derivatives identified compound 2f as a lead candidate with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[6][7] This compound was further evaluated in the 4T1 breast cancer cell line.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Cell Viability and Proliferation Assays
The anti-proliferative activity of the indazole derivatives was primarily assessed using the MTT (methyl thiazolyl tetrazolium) colorimetric assay.[2]
Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds for 24 or 48 hours.
-
Following treatment, the cells were fixed with 50% trichloroacetic acid for 1 hour at 4°C.
-
The fixed cells were stained for 30 minutes at room temperature with 0.4% sulforhodamine-B in 1% acetic acid.
-
Excess dye was removed by washing four times with 1% acetic acid.
-
The protein-bound dye was dissolved in 10 mM Tris (pH 10), and the optical density was measured at 510 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and cell cycle arrest are key mechanisms of action for many anti-cancer agents. These were investigated using flow cytometry.
Apoptosis Detection:
-
Apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining.[3]
-
Cells were treated with the test compound at varying concentrations (e.g., 10, 12, and 14 µM for compound 6o ) for a specified period.[3]
-
The stained cells were then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]
Cell Cycle Analysis:
-
Cell cycle distribution was determined by PI staining of cellular DNA content.[3]
-
Treated cells were harvested, fixed, and stained with PI.
-
The DNA content was then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting
To investigate the molecular mechanisms underlying the observed cellular effects, the expression levels of key proteins involved in apoptosis and cell cycle regulation were analyzed by Western blotting.
Protocol:
-
Cells were treated with the test compound and then lysed to extract total protein.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
The separated proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3).[3][6]
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using an appropriate detection system, with GAPDH often used as a loading control.[3]
Visualizing the Mechanisms of Action
To elucidate the biological processes affected by these indazole derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for evaluating the in vitro anti-cancer properties of novel compounds.
Caption: A simplified diagram of the apoptotic signaling pathway activated by some indazole derivatives.[2][6]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of 3-(1H-indazol-1-yl)propan-1-amine as a Kinase Inhibitor Lead Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of the novel compound, 3-(1H-indazol-1-yl)propan-1-amine , as a potential lead compound in the landscape of kinase inhibitor drug discovery. Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, this guide presents a comprehensive comparison with two clinically approved and structurally related indazole-based kinase inhibitors: Pazopanib and Axitinib .
The objective is to furnish researchers with the necessary context, comparative data, and detailed experimental protocols to facilitate the evaluation of "this compound" and guide future research directions.
Comparative Analysis of Kinase Inhibitory Profiles
To establish a benchmark for the evaluation of "this compound," the following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of Pazopanib and Axitinib against a panel of key kinases implicated in cancer progression and angiogenesis. This data, gathered from publicly available literature, highlights the potency and selectivity of these established drugs.
Table 1: Comparative In Vitro Kinase Inhibition (IC50 nM)
| Kinase Target | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | This compound IC50 (nM) |
| VEGFR1 (Flt-1) | 10[1][2] | 1.2 | Data to be determined |
| VEGFR2 (KDR) | 30[1][2][3][4] | 0.2 | Data to be determined |
| VEGFR3 (Flt-4) | 47[1][2][3] | 0.1-0.3 | Data to be determined |
| PDGFRβ | 84[1][3] | 1.6[5] | Data to be determined |
| c-Kit | 140[1] | 1.7[5] | Data to be determined |
| FGFR1 | 74[1] | - | Data to be determined |
| c-Fms | 146[1] | - | Data to be determined |
Data for Pazopanib and Axitinib are derived from various in vitro kinase assays. The specific assay conditions may vary between studies. The placeholder for "this compound" is intended to be populated with data generated using the protocols outlined in this guide.
Experimental Protocols for Lead Compound Validation
To determine the kinase inhibitory profile of "this compound" and enable a direct comparison with Pazopanib and Axitinib, a standardized in vitro kinase inhibition assay is essential. Below is a detailed protocol for a luminescence-based kinase assay, a common and robust method for determining IC50 values.
In Vitro Luminescence-Based Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against a panel of purified kinases (e.g., VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit).
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated by a luciferase/luciferin reaction that utilizes the remaining ATP. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human kinases (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
"this compound" (test compound)
-
Pazopanib and Axitinib (positive controls)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound", Pazopanib, and Axitinib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a white assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Drug Discovery and Evaluation Workflow
The following diagrams illustrate the key pathways and processes involved in the validation of a lead compound like "this compound".
Caption: Lead compound validation workflow.
Caption: VEGFR signaling pathway and inhibition.
Conclusion and Future Directions
The indazole scaffold is a well-validated pharmacophore for the development of potent kinase inhibitors. While "this compound" represents a novel and unevaluated chemical entity, its structural similarity to approved drugs like Pazopanib and Axitinib provides a strong rationale for its investigation as a kinase inhibitor.
This guide provides the necessary framework for the initial validation of this lead compound. By employing the outlined experimental protocols, researchers can generate the critical data required to populate the comparative tables and robustly assess the compound's potency, selectivity, and potential as a therapeutic agent. Subsequent studies should focus on comprehensive structure-activity relationship (SAR) analysis to optimize potency and selectivity, followed by cell-based functional assays and in vivo studies to establish a comprehensive preclinical data package.
References
- 1. apexbt.com [apexbt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Safety Profile of 3-(1H-indazol-1-yl)propan-1-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of 3-(1H-indazol-1-yl)propan-1-amine against relevant alternatives, supported by available experimental data and detailed methodologies.
Introduction
This compound is a heterocyclic amine containing an indazole moiety. As with any novel chemical entity intended for research and potential therapeutic development, a thorough understanding of its safety profile is paramount. This guide aims to provide an objective comparison of the known toxicological data for this compound with that of structurally related compounds and clinically approved drugs containing the indazole scaffold. This comparative approach allows for a more informed assessment of its potential risks and guides further preclinical safety evaluation.
Selection of Comparators
To provide a comprehensive safety assessment, the following compounds have been selected for comparison:
-
3-(1H-imidazol-1-yl)propan-1-amine: A close structural analog where the indazole bicyclic system is replaced by a monocyclic imidazole ring. This comparison helps to elucidate the contribution of the fused benzene ring to the overall toxicity.
-
Lonidamine and Granisetron: These are FDA-approved drugs that feature an indazole core. Their established clinical safety and toxicity profiles serve as valuable benchmarks for the potential therapeutic window of new indazole-containing compounds.[1][2]
-
Other Indazole and Imidazole Derivatives: Data from a broader range of related compounds are included to provide context on the general cytotoxic potential of these heterocyclic systems.
Data Presentation
The following tables summarize the available quantitative data for the acute oral toxicity, in vitro cytotoxicity, and genotoxicity of the target compound and its comparators.
Table 1: Comparative Acute Oral Toxicity
| Compound | Chemical Structure | GHS Classification (Oral) | Acute Oral LD50 (Rat) |
| This compound | Chemical structure of this compound | Acute Toxicity 3; H301: Toxic if swallowed | 50-300 mg/kg (estimated) |
| 3-(1H-imidazol-1-yl)propan-1-amine | Chemical structure of 3-(1H-imidazol-1-yl)propan-1-amine | Acute Toxicity 4; H302: Harmful if swallowed | Data not available |
| Granisetron | Chemical structure of Granisetron | Not classified as acutely toxic | 350 mg/kg[1] |
| Lonidamine | Chemical structure of Lonidamine | Harmful if swallowed | Data not available |
Table 2: Comparative In Vitro Cytotoxicity of Indazole and Imidazole Derivatives
| Compound Class | Specific Compound Example | Cell Line | IC50 (µM) |
| Indazole Derivative | Compound 6o | K562 (human chronic myeloid leukemia) | 5.15[3] |
| HEK-293 (human embryonic kidney) | 33.2[3] | ||
| Indazole Derivative | Compound 5k | Hep-G2 (human hepatoma) | 3.32[3] |
| HEK-293 (human embryonic kidney) | 12.17[3] | ||
| Imidazole Derivative | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 (cancer cell lines) | < 5[4] |
| Lonidamine | Lonidamine | Ehrlich ascites tumor cells (aerobic glycolysis inhibition) | 45[5] |
Table 3: Comparative Genotoxicity (Ames Test)
| Compound/Class | Test System | Metabolic Activation (S9) | Result |
| This compound | Data not available | Data not available | Data not available |
| 3-(1H-imidazol-1-yl)propan-1-amine | Data not available | Data not available | Data not available |
| Imidazole (parent compound) | Salmonella typhimurium | With and without | Negative[6] |
| Granisetron | In vitro Ames test | Data not available | Not mutagenic[7] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the design and interpretation of future studies.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.
-
Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed a set limit (e.g., 1 mL/100 g body weight for aqueous solutions).
-
Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.
-
Procedure:
-
A group of three animals is dosed at the selected starting level.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
The outcome of the first group determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
-
Endpoint: The test is concluded when a dose that causes mortality or no effect at the highest dose level is identified. The substance is then classified according to the Globally Harmonized System (GHS) based on the observed mortality at specific dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Bacterial Reverse Mutation Test (Ames Test)
This assay is used to detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed both with and without the addition of an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats treated with an enzyme-inducing agent.
-
Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial culture, and, if required, the S9 mix are combined in molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted.
-
Endpoint: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous revertant) level.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in toxicological assessment.
Figure 1: Workflow for OECD 423 Acute Oral Toxicity Test.
Figure 2: Step-by-step workflow of the MTT assay.
Figure 3: Progression of toxicological assessments.
Figure 4: A potential mechanism of compound-induced cytotoxicity.
Comparative Analysis and Discussion
Acute Oral Toxicity
The GHS classification of "Acute Toxicity 3" for this compound indicates that it is toxic if swallowed, with an estimated LD50 in the range of 50-300 mg/kg in rats. This suggests a higher level of acute toxicity compared to its structural analog, 3-(1H-imidazol-1-yl)propan-1-amine, which is classified as "Acute Toxicity 4" (Harmful if swallowed), implying an LD50 in the range of 300-2000 mg/kg. This difference suggests that the indazole nucleus may contribute to increased acute toxicity compared to the imidazole ring.
The FDA-approved indazole-containing drug, Granisetron, has a reported oral LD50 of 350 mg/kg in rats, placing it in the "Harmful if swallowed" category.[1] This indicates that while the indazole scaffold is present in clinically used drugs, the overall toxicity can be significantly modulated by other structural features of the molecule.
In Vitro Cytotoxicity
While specific cytotoxicity data for this compound on normal cell lines is not publicly available, studies on other indazole derivatives show a wide range of cytotoxic potential. For instance, some novel indazole derivatives have demonstrated potent activity against cancer cell lines with IC50 values in the low micromolar range.[3] Importantly, a comparison of cytotoxicity against cancerous versus normal cell lines (e.g., HEK-293) is crucial for determining the selectivity index, a key indicator of a compound's therapeutic potential. The available data on other indazole derivatives show variable selectivity, highlighting the need for specific testing of the target compound.[3]
Lonidamine, another indazole-based drug, exerts its effect by inhibiting glycolysis in tumor cells, demonstrating that indazole derivatives can be designed to selectively target metabolic pathways that are dysregulated in cancer.[5]
Genotoxicity
There is currently no publicly available data on the genotoxic potential of this compound or its imidazole analog from standard assays like the Ames test. However, the parent imidazole compound has been shown to be non-mutagenic in the Ames test.[6] Granisetron was also found to be non-mutagenic in the Ames test, although it produced some evidence of chromosomal aberrations in in vitro human lymphocyte assays at high concentrations.[7] Given these mixed findings for related structures, a direct assessment of the mutagenic and clastogenic potential of this compound is essential for a complete safety profile.
Safety Profile of Marketed Indazole Drugs
The clinical safety profiles of Lonidamine and Granisetron provide valuable insights into the potential adverse effects of indazole-containing compounds in humans. Lonidamine's side effects include myalgia, testicular pain, and gastrointestinal disturbances, but it notably lacks the myelosuppressive effects common to many chemotherapeutics.[1] Granisetron is generally well-tolerated, with the most common side effects being headache, constipation, and asthenia.[2] These profiles demonstrate that indazole-based drugs can have manageable safety profiles in a clinical setting.
Toxicological Mechanisms
The specific signaling pathways involved in the potential toxicity of this compound have not been elucidated. However, the known mechanisms of action of the comparator drugs offer some clues. Lonidamine's primary mechanism involves the inhibition of mitochondrial hexokinase, leading to a disruption of energy metabolism in cancer cells.[8] Granisetron acts as a highly selective antagonist of the 5-HT3 receptor, which is involved in the vomiting reflex.[9] These distinct mechanisms highlight the diverse biological targets that can be modulated by compounds containing an indazole core. A hypothetical pathway for cytotoxicity, as depicted in Figure 4, involves the induction of mitochondrial dysfunction, leading to oxidative stress and apoptosis.
Conclusion
Based on the available data, this compound is classified as "Toxic if swallowed," suggesting a moderate to high level of acute oral toxicity. This appears to be higher than its imidazole analog and the marketed drug Granisetron. The broader family of indazole derivatives exhibits a wide range of cytotoxic activities, and the potential for genotoxicity cannot be ruled out without direct experimental evidence.
For researchers and drug developers, this comparative analysis underscores the necessity of conducting a comprehensive preclinical safety evaluation for this compound. Key areas for future investigation should include:
-
Definitive acute oral toxicity studies to determine a precise LD50 value.
-
In vitro cytotoxicity assays against a panel of both cancerous and normal human cell lines to establish a selectivity index.
-
A standard battery of genotoxicity tests , including the Ames test and an in vitro chromosomal aberration assay.
By systematically addressing these data gaps, a more complete and reliable safety profile for this compound can be established, enabling informed decisions regarding its future development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medline.com [medline.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1H-indazol-1-yl)propanoic acid | 247128-24-1 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Confirming Cellular Target Engagement of 3-(1H-indazol-1-yl)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation that a molecule reaches and interacts with its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of the novel compound, "3-(1H-indazol-1-yl)propan-1-amine."
Given that many indazole derivatives have been identified as kinase inhibitors, this guide will proceed with the hypothetical scenario that "this compound" is an inhibitor of the mitogen-activated protein kinase kinase 1 (MEK1).[1] MEK1 is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[2]
To provide a clear benchmark, the performance of "this compound" will be compared against Trametinib, a well-characterized and clinically approved allosteric inhibitor of MEK1/2.[2][3] This guide will detail the experimental protocols for three orthogonal state-of-the-art target engagement assays: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Surface Plasmon Resonance (SPR). Hypothetical, yet realistic, experimental data is presented to illustrate the comparative analysis.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in proteins like RAS or BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 is a central kinase in this cascade, making it an attractive target for therapeutic intervention.
Quantitative Comparison of Target Engagement
The following tables summarize hypothetical data for "this compound" and Trametinib across three distinct target engagement assays. This multi-assay approach provides a robust validation of the compound's interaction with MEK1.
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 10 µM | Apparent IC50 (µM) |
| This compound | 4.2 | 0.85 |
| Trametinib | 5.5 | 0.5 |
| NanoBRET™ Target Engagement Assay | Intracellular IC50 (nM) |
| This compound | 150 |
| Trametinib | 15 |
| Surface Plasmon Resonance (SPR) | KD (nM) | kon (1/Ms) | koff (1/s) |
| This compound | 95 | 1.2 x 10^5 | 1.1 x 10^-2 |
| Trametinib | 10 | 2.5 x 10^5 | 2.5 x 10^-3 |
Experimental Protocols & Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][5] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[4]
-
Cell Culture and Treatment:
-
Culture A375 cells (a human melanoma cell line with a BRAF V600E mutation) to 80-90% confluency.
-
Treat cells with either "this compound" (e.g., at concentrations ranging from 0.01 to 30 µM), Trametinib (as a positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MEK1 in each sample by Western blotting using a specific anti-MEK1 antibody.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right indicates protein stabilization and target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature (e.g., 54°C) and quantify the amount of soluble MEK1 at different compound concentrations to determine the apparent IC50.[6]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[7][8] The assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[7]
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of "this compound" and Trametinib.
-
Add the compounds to the cells, followed by the addition of the NanoBRET™ K-10 tracer (a suitable tracer for MEK1) at a final concentration of 1 µM.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate and extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the intracellular IC50 value.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein.[9][10]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 8. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Head-to-Head Evaluation Against a Prototypical Scaffold
An examination of the indazole scaffold in kinase inhibition, contextualized through a comparative analysis of potent inhibitors and the foundational structure of 3-(1H-indazol-1-yl)propan-1-amine.
In the landscape of modern oncology and drug discovery, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous potent and selective kinase inhibitors.[1] While a direct and comprehensive body of research on the specific kinase inhibitory activity of "this compound" is not publicly available, its foundational structure provides an excellent template to understand the critical structure-activity relationships (SAR) that govern the efficacy of more complex indazole derivatives. This guide offers a head-to-head comparison of well-characterized indazole-based kinase inhibitors, using this compound as a structural baseline to dissect the contributions of various substituents to target affinity and cellular potency.
The indazole core itself is a well-established hinge-binding motif for many kinases.[2] The diverse biological activities of indazole derivatives stem from the strategic placement of various functional groups on this core, influencing target specificity, potency, and pharmacokinetic properties.[3] This comparative analysis will focus on prominent indazole-based inhibitors targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim kinases.
Quantitative Comparison of Indazole-Based Kinase Inhibitors
To illustrate the impact of structural modifications on the indazole scaffold, the following table summarizes the inhibitory activities of several exemplary compounds against their primary kinase targets. These compounds have been selected to represent a range of substitution patterns and target kinases, providing a broad overview of the chemical space.
| Compound Name/Reference | Structure | Target Kinase(s) | IC50 (nM) | Cellular Activity (IC50, nM) |
| This compound | (Reference Scaffold) | Data not available | Data not available | |
| Compound 7r [4] | 6-(3-isopropoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 | 40.5 |
| Compound 13o [5] | 3-(pyrazin-2-yl)-1H-indazole derivative | Pan-Pim | Pim-1: <10, Pim-2: 25, Pim-3: 16 | 130 (KMS-12 BM cells) |
| Compound 30 [1] | Indazole derivative | VEGFR-2 | 1.24 | Not specified |
| AKE-72 (Compound 5) | 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide derivative | BCR-ABL (WT & T315I) | <0.5 (WT), 9 (T315I) | <10 (K-562 cells) |
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to quantify the inhibitory potential of the compounds. Below are representative protocols for key experiments typically employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example for FGFR1):
-
Reagents and Materials: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu-Tyr) substrate, ATP, and the test compound.
-
Assay Procedure: The kinase reaction is initiated by mixing the FGFR1 enzyme with the test compound at various concentrations in a kinase reaction buffer.
-
The biotinylated substrate and ATP are then added to start the phosphorylation reaction.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[4]
Cellular Proliferation Assay (Example using MTT):
-
Cell Culture: Human cancer cell lines (e.g., K-562 for BCR-ABL inhibitors) are cultured in appropriate media supplemented with fetal bovine serum.[6]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[6]
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Structure-Activity Relationship Insights
The comparative data reveal several key insights into the SAR of indazole-based kinase inhibitors:
-
Substitution at the 3- and 6-positions of the indazole ring appears to be crucial for potent kinase inhibition. For instance, in FGFR inhibitors, a substituted phenyl group at the 6-position, as seen in compound 7r, contributes significantly to high affinity.[4]
-
The nature of the substituent at the 3-position can dictate target selectivity. A pyrazinyl group, as in compound 13o, is a common feature in Pim kinase inhibitors.[5]
-
Elaboration of the indazole core with extended side chains can enhance potency and introduce interactions with different regions of the kinase active site. The complex side chain of AKE-72, for example, is designed to occupy the ATP-binding pocket and overcome resistance mutations.
-
The amino group at the 3-position of the indazole is a common feature in many potent inhibitors, often forming key hydrogen bond interactions with the kinase hinge region.[6]
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-(1H-indazol-1-yl)propan-1-amine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(1H-indazol-1-yl)propan-1-amine, a compound requiring careful management due to its toxicological profile. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as acutely toxic if swallowed.[1] Always operate within a well-ventilated area, preferably inside a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber), inspected for integrity before use.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: While not always mandatory under normal use with adequate ventilation, a NIOSH-approved respirator may be necessary for handling large quantities or in case of a spill.
In the event of accidental contact or exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.
Summary of Chemical and Hazard Data
The following table summarizes the key identification and hazard information for this compound.
| Property | Value |
| CAS Number | 933744-08-2 |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Physical State | Solid[1] or Liquid |
| GHS Hazard Pictogram | GHS06 (Skull and Crossbones)[1] |
| GHS Signal Word | Danger[1] |
| GHS Hazard Statement | H301: Toxic if swallowed[1][2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1] |
Note on Physical State: There is conflicting information regarding the physical state of this compound. Some suppliers list it as a solid, while others describe it as a liquid. Therefore, it is prudent to be prepared to handle it in either form.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Segregation:
-
Isolate waste containing this compound from other waste streams to prevent potentially hazardous reactions.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be in good condition and have a secure, tightly sealing lid.
-
If possible, use the original container, provided it is not compromised.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must also include the full chemical name: "this compound" and list all constituents of the waste mixture, including solvents, with their approximate concentrations.
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
6. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The cleaned container can then typically be disposed of as non-hazardous solid waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(1H-indazol-1-yl)propan-1-amine
Essential Safety and Handling Guide for 3-(1H-indazol-1-yl)propan-1-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 933744-08-2
-
Physical Form: Solid[1]
Hazard Summary: This compound is classified as acutely toxic if swallowed.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[2][3] The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2] A face shield may be necessary for splash hazards.[2] | Protects against splashes, dust, and flying particles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] Double gloving is recommended for enhanced protection. | Prevents skin contact with the chemical.[4] |
| Body Protection | A lab coat is the minimum requirement.[2][4] Consider a chemically resistant apron for larger quantities. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator may be required. | Minimizes inhalation of dust or vapors.[5] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[7] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Work in a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not dispose of down the drain or with general office trash.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1] Rinse mouth.[6] |
| Skin Contact | Remove contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][9] Seek medical attention if irritation persists.[6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air.[5][9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Seek medical attention.[6][9] |
| Chemical Spill | Alert others in the area. Evacuate if necessary. Wear appropriate PPE.[10] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10] For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
